Product packaging for Altiratinib(Cat. No.:CAS No. 1345847-93-9)

Altiratinib

Cat. No.: B612284
CAS No.: 1345847-93-9
M. Wt: 510.5 g/mol
InChI Key: GNNDEPIMDAZHRQ-UHFFFAOYSA-N
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Description

Altiratinib is an orally bioavailable inhibitor of c-Met/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor type 2 (VEGFR2), Tie2 receptor tyrosine kinase (TIE2), and tropomyosin receptor kinase (Trk), with potential antiangiogenic and antineoplastic activities. Upon administration, this compound selectively binds to c-Met, VEGFR2, Tie2 and Trk tyrosine kinases, which may lead to the inhibition of endothelial cell migration, proliferation and survival. This also results in both an inhibition of tumor cell proliferation and increased tumor cell death in c-Met/VEGFR2/Tie2/Trk-expressing cells. These receptor tyrosine kinases (RTKs), frequently overexpressed or mutated by a variety of tumor cell types, play crucial roles in the regulation of angiogenesis, tumor cell growth and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits c-Met protein, TIE-2 protein, and vascular endothelial growth factor recepto

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21F3N4O4 B612284 Altiratinib CAS No. 1345847-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNDEPIMDAZHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345847-93-9
Record name Altiratinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altiratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17191
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALTIRATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T678746713
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Altiratinib: A Technical Guide to its Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altiratinib (DCC-2701) is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant anti-angiogenic and anti-neoplastic activities.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer, focusing on its molecular targets, the downstream signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's multifaceted anti-cancer effects.

Core Mechanism of Action

This compound was designed to address multiple hallmarks of cancer by simultaneously inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth, progression, angiogenesis, and drug resistance.[3][4] Its primary mechanism of action is the balanced, potent inhibition of MET, TIE2, VEGFR2, and TRK family kinases.[5][6] By binding to the "switch control pocket" of these kinases, this compound stabilizes their inactive conformation, thereby blocking downstream signaling cascades.[3][4] This balanced inhibition of multiple critical pathways offers the potential for a more durable anti-tumor response by mitigating evasive resistance mechanisms.[3][4]

Molecular Targets of this compound

This compound demonstrates potent inhibitory activity against a select panel of kinases, with a particular emphasis on those driving tumor vascularization and growth.

Table 1: Biochemical IC50 Values of this compound Against Key Kinase Targets

Kinase TargetIC50 (nM)
MET2.7[7]
MET (mutant forms)0.37 - 6[7]
TIE28.0[3][7]
VEGFR29.2[3][7]
TRKA (NTRK1)0.85[3][7]
TRKB (NTRK2)4.6[3][7]
TRKC (NTRK3)0.83[3][7]
FLT39.3[7]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

This compound exhibits significant selectivity, being over 10-fold more selective for MET compared to FMS and KIT, and over 50-fold more selective against ABL1, FYN, EGFR, p38α, PDGFRα, PDGFRβ, RET, and SRC.[5]

Impact on Key Signaling Pathways

By inhibiting its primary targets, this compound disrupts several critical signaling pathways that are often dysregulated in cancer.

MET Signaling Pathway

The HGF/MET signaling axis plays a crucial role in cell proliferation, survival, motility, and invasion.[3] this compound effectively inhibits both wild-type and mutated forms of the MET receptor, blocking HGF-mediated downstream signaling.[3][4]

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET pMET p-MET MET->pMET Autophosphorylation This compound This compound This compound->pMET Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) pMET->Downstream Proliferation Proliferation, Survival, Invasion Downstream->Proliferation

Figure 1: Simplified MET Signaling Pathway and Inhibition by this compound.
Angiogenesis Pathways (VEGFR2 and TIE2)

This compound targets two key pathways involved in tumor angiogenesis: the VEGF/VEGFR2 and the Angiopoietin/TIE2 axes.[3] Inhibition of VEGFR2 directly blocks VEGF-stimulated endothelial cell proliferation and migration.[3] Simultaneously, inhibition of TIE2 disrupts vessel maturation and stabilization, offering a more comprehensive blockade of tumor blood vessel formation.[3]

Angiogenesis_Pathways VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 ANG Angiopoietins TIE2 TIE2 ANG->TIE2 Proliferation Endothelial Cell Proliferation & Migration VEGFR2->Proliferation Vessel_Maturation Vessel Maturation & Stabilization TIE2->Vessel_Maturation Angiogenesis Angiogenesis Proliferation->Angiogenesis Vessel_Maturation->Angiogenesis This compound This compound This compound->VEGFR2 Inhibition This compound->TIE2 Inhibition

Figure 2: Inhibition of VEGFR2 and TIE2 Angiogenesis Pathways by this compound.
TRK Signaling Pathway

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are activated by neurotrophins and their dysregulation, often through gene fusions, can drive tumorigenesis in a variety of cancers. This compound potently inhibits all three TRK family members, leading to the suppression of proliferation and survival in TRK-dependent tumors.[5]

In Vitro and In Vivo Efficacy

The anti-cancer activity of this compound has been demonstrated in a range of preclinical models, including both cell-based assays and in vivo tumor models.

Cellular Assays

This compound has been shown to inhibit the phosphorylation of its target kinases and suppress the proliferation of cancer cell lines in a dose-dependent manner.

Table 2: Cellular IC50 Values of this compound

Cell LineCancer TypeTarget PathwayAssay TypeIC50 (nM)
EBC-1NSCLCMET PhosphorylationELISA0.85[3]
MKN-45Gastric CancerMET PhosphorylationELISA2.2[3]
U-87 MGGlioblastomaMET PhosphorylationELISA6.2[7]
HUVEC-MET Phosphorylation (HGF-stimulated)-2.3[5]
HUVEC-VEGFR2 Phosphorylation (VEGF-stimulated)-4.7[5]
HUVEC-TIE2 Phosphorylation (ANG1-stimulated)-1.0[5]
EA.hy926-TIE2 Phosphorylation (ANG1-stimulated)-2.6[5]
KM-12Colorectal CancerTRKA Phosphorylation (constitutive)-1.4[5]
SK-N-SHNeuroblastomaTRKA Phosphorylation (NGF-stimulated)-1.2[5]
EBC-1NSCLCProliferationResazurin AssayPotent Inhibition[5]
MKN-45Gastric CancerProliferationResazurin AssayPotent Inhibition[5]
KM-12Colorectal CancerProliferationResazurin AssayPotent Inhibition[5]
MV-4-11AMLProliferationResazurin Assay12[7]
In Vivo Tumor Models

In preclinical animal models, orally administered this compound has demonstrated significant anti-tumor activity and has been shown to penetrate the blood-brain barrier.[4][5]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelCancer TypeDosingKey Findings
MKN-45 XenograftGastric Cancer30 mg/kg, single oral dose>95% inhibition of MET phosphorylation for 24 hours.[3]
MKN-45 XenograftGastric Cancer10 mg/kg, single oral doseComplete inhibition of MET phosphorylation for 12 hours, 73% at 24 hours.[5]
U87 Glioma ModelGlioblastomaNot specifiedIncreased survival and decreased circulating TIE2+ monocytes (alone and with bevacizumab).[5]
PyMT Syngeneic ModelMammary TumorNot specifiedInhibited primary tumor growth and lung metastasis (alone and with paclitaxel).[5]
Orthotopic U87-MG XenograftGlioblastoma10 mg/kg, twice dailySignificant (90%) decrease in bioluminescence signal.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against purified kinase enzymes.

Methodology (Radiometric Assay - General Protocol):

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the purified kinase, the peptide or protein substrate, and the diluted this compound or DMSO (vehicle control).

    • Initiate the reaction by adding ATP mix containing [γ-33P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Methodology (LanthaScreen™ TR-FRET Kinase Assay - General Protocol):

  • Reagent Preparation: Prepare kinase reaction buffer, fluorescently labeled substrate (tracer), and terbium-labeled antibody.

  • Compound Dilution: Prepare serial dilutions of this compound in the appropriate buffer.

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, the tracer, and the diluted this compound or vehicle control.

    • Add the terbium-labeled antibody.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).

  • Data Analysis:

    • Calculate the emission ratio to determine the degree of FRET.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

Cellular Phosphorylation Assays

Objective: To measure the inhibition of target kinase phosphorylation in intact cells.

Methodology (Cell-Based ELISA - General Protocol):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 2-4 hours).

  • Ligand Stimulation (if required): For non-constitutively active pathways, stimulate the cells with the appropriate ligand (e.g., HGF, VEGF) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody for the target kinase.

  • ELISA Procedure:

    • Incubate to allow the capture antibody to bind the kinase.

    • Wash the plate to remove unbound material.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the kinase.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a TMB substrate and stop the reaction with a stop solution.

  • Detection: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal or cell number and calculate the IC50 value.

Cell Viability Assays

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 Add_Resazurin Add Resazurin Reagent Incubate2->Add_Resazurin Incubate3 Incubate (1-4h) Add_Resazurin->Incubate3 Measure Measure Fluorescence (560nm ex / 590nm em) Incubate3->Measure Analyze Calculate % Viability & IC50 Measure->Analyze

Figure 3: General Workflow for a Resazurin-Based Cell Viability Assay.

Methodology (Resazurin Assay - General Protocol):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Detection: Measure the fluorescence of the reduced resazurin (resorufin) using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology (Subcutaneous Xenograft Model - General Protocol):

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition in the this compound-treated groups to the control group. Analyze other parameters such as body weight (as a measure of toxicity) and survival.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the potent and balanced inhibition of MET, TIE2, VEGFR2, and TRK kinases. This multifaceted approach allows for the simultaneous disruption of key pathways driving tumor growth, angiogenesis, and resistance. The preclinical data, supported by the detailed experimental methodologies outlined in this guide, provide a strong rationale for the continued clinical development of this compound as a novel therapeutic agent for a range of solid tumors. The comprehensive understanding of its mechanism of action is crucial for identifying responsive patient populations and designing effective combination therapies.

References

Altiratinib: A Comprehensive Technical Guide to its Kinase Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altiratinib (DCC-2701) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor designed to simultaneously block key oncogenic and angiogenic signaling pathways. Developed as a "switch control" inhibitor, it stabilizes the inactive conformation of its target kinases, offering a distinct mechanism of action. This technical guide provides an in-depth overview of this compound's target kinases, its impact on critical signaling pathways, and detailed methodologies for its preclinical evaluation.

Core Mechanism of Action

This compound functions as a type II kinase inhibitor, binding to the "switch pocket" of its target kinases. This binding event locks the kinase in an inactive (DFG-out) conformation, preventing the conformational changes required for activation and subsequent downstream signaling. This targeted approach provides a durable inhibition of both wild-type and mutant forms of key kinases implicated in cancer progression and resistance to therapy.

Target Kinase Profile of this compound

This compound exhibits potent inhibitory activity against a specific constellation of receptor tyrosine kinases, primarily MET, TIE2, VEGFR2, and the TRK family. Its "balanced" inhibition of these targets is a key design feature, intended to address multiple hallmarks of cancer simultaneously, including tumor growth, angiogenesis, and invasion.[1][2]

Quantitative Kinase Inhibition

The inhibitory potency of this compound has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values against its primary targets are summarized in the tables below.

Target KinaseIC50 (nM)Assay Type
MET2.7Cell-free
TIE28Cell-free
VEGFR29.2Cell-free
TRKA (NTRK1)0.85 - 0.9Cell-free
TRKB (NTRK2)4.6Cell-free
TRKC (NTRK3)0.83 - 0.8Cell-free
FLT39.3Cell-free

Table 1: this compound In Vitro Kinase Inhibition. [1][3][4] Data compiled from biochemical assays measuring the inhibition of purified recombinant kinases.

This compound also demonstrates potent activity against various oncogenic mutants of the MET receptor, which are often implicated in acquired resistance to other MET inhibitors.

MET MutantIC50 (nM)
MET (Y1230C)0.37 - 1.2
MET (D1228N)1.3
MET (Y1230D)0.37
MET (Y1230H)1.5
MET (D1228H)3.6
MET (M1250T)6

Table 2: this compound Activity Against MET Mutants. [4] Data from cell-free assays showcasing this compound's potency against clinically relevant MET mutations.

Cellular Activity

The inhibitory effects of this compound translate to potent activity in cellular contexts, where it effectively blocks ligand-stimulated and constitutive kinase phosphorylation, leading to the inhibition of cell proliferation and migration.

Cell Line/ContextTarget PathwayIC50 (nM)
EBC-1 (MET amplified)MET Phosphorylation0.85
MKN-45 (MET amplified)MET Phosphorylation2.2
U-87 GlioblastomaAutocrine MET Phosphorylation6.2
HUVECsHGF-stimulated MET Phosphorylation2.3
HUVECsVEGF-stimulated VEGFR2 Phosphorylation4.7
HUVECsANG1-stimulated TIE2 Phosphorylation1.0
EA.hy926ANG1-stimulated TIE2 Phosphorylation2.6
KM-12 (TPM3-TRKA fusion)Constitutive TRKA Phosphorylation1.4
SK-N-SHNGF-stimulated TRKA Phosphorylation1.2
K562NGF-stimulated TRKA Phosphorylation0.69
A549HGF-induced Cell Migration13
MV-4-11 (FLT3-ITD mutant)Cell Proliferation12

Table 3: Cellular Inhibitory Activity of this compound. [3][4] Data from various cell-based assays demonstrating the on-target effects of this compound.

Impact on Key Signaling Pathways

This compound's therapeutic potential stems from its ability to concurrently inhibit multiple, interconnected signaling pathways that are crucial for tumor growth, survival, and the development of a supportive tumor microenvironment.

The HGF/MET Signaling Pathway

The Hepatocyte Growth Factor (HGF) and its receptor, MET, play a critical role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway is a hallmark of many cancers. This compound potently inhibits MET, thereby blocking HGF-mediated downstream signaling.

HGF_MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 Activates PI3K PI3K MET->PI3K Activates This compound This compound This compound->MET Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the HGF/MET signaling pathway by this compound.

The VEGF/VEGFR2 Angiogenesis Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are central regulators of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR2, this compound disrupts this process, which is essential for supplying tumors with nutrients and oxygen.

VEGF_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC ERK_VEGF ERK PKC->ERK_VEGF Angiogenesis Angiogenesis, Vascular Permeability ERK_VEGF->Angiogenesis

Caption: this compound-mediated inhibition of the VEGF/VEGFR2 pathway.

The Angiopoietin/TIE2 Pathway

The Angiopoietin (ANG)-TIE2 signaling axis is another critical pathway in angiogenesis and vascular stabilization. TIE2 inhibition by this compound complements its anti-VEGFR2 activity, offering a more comprehensive blockade of tumor neovascularization.

ANG_TIE2_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular ANG1 Angiopoietin-1 TIE2 TIE2 Receptor ANG1->TIE2 Binds PI3K_TIE2 PI3K TIE2->PI3K_TIE2 Activates This compound This compound This compound->TIE2 Inhibits AKT_TIE2 AKT PI3K_TIE2->AKT_TIE2 Vascular_Stab Vascular Stabilization, Endothelial Cell Survival AKT_TIE2->Vascular_Stab

Caption: Inhibition of the Angiopoietin/TIE2 signaling axis by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase - Substrate (Peptide or Protein) - ATP ([γ-32P]ATP for radiometric) - Kinase Buffer - this compound Dilutions Start->Prepare_Reagents Incubate Incubate Kinase and this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal: - Radiometric: Scintillation Counting - Non-radiometric: Fluorescence/Luminescence Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Kinase Reaction: In a 96-well plate, add the purified kinase and the this compound dilution (or DMSO for control). Incubate for 10-20 minutes at room temperature.

  • Initiation: Initiate the reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP for radiometric assays).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: For radiometric assays, spot the reaction mixture onto a phosphocellulose filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays, measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (ELISA-based)

This protocol outlines a method to measure the inhibition of receptor tyrosine kinase phosphorylation in a cellular context.

Methodology:

  • Cell Seeding: Seed cells (e.g., HUVECs, EBC-1, MKN-45) in 96-well plates and allow them to adhere overnight.[4]

  • Serum Starvation (optional): For ligand-stimulated assays, serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Treat the cells with serial dilutions of this compound for 4-6 hours.[4]

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., HGF, VEGF) for a short period (e.g., 10-15 minutes).[4]

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: Use a phospho-specific sandwich ELISA kit to quantify the amount of phosphorylated target protein in the cell lysates.

  • Data Analysis: Normalize the phosphoprotein signal to the total protein concentration and calculate the percent inhibition at each this compound concentration to determine the IC50 value.

Western Blotting for Phospho-Kinase Detection

This protocol provides a standard procedure for detecting changes in protein phosphorylation via western blot.

Methodology:

  • Sample Preparation: Treat and lyse cells as described in the cellular phosphorylation assay. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein lysates in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to confirm equal protein loading.

Cell Viability Assay (Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cell lines in 96-well or 384-well plates at a predetermined density.[3]

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[3]

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence (excitation ~540 nm, emission ~590 nm) using a plate reader.[3]

  • Data Analysis: Calculate the percent viability relative to DMSO-treated control cells and determine the IC50 value.

Conclusion

This compound is a potent kinase inhibitor with a unique profile of balanced activity against MET, TIE2, VEGFR2, and TRK kinases. This multi-targeted approach allows for the simultaneous blockade of key signaling pathways involved in tumor growth, angiogenesis, and therapeutic resistance. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and similar multi-targeted kinase inhibitors. The comprehensive understanding of its mechanism and target profile is crucial for its continued development and potential clinical application in various oncology settings.

References

Altiratinib: A Comprehensive Technical Guide to a Switch Control Pocket Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altiratinib (DCC-2701) is a potent, orally bioavailable, type II kinase inhibitor that targets the switch control pocket of several key receptor tyrosine kinases (RTKs).[1][2][3] This unique mechanism of action allows for the inhibition of both wild-type and mutated forms of its target kinases.[2][3] this compound demonstrates balanced, single-digit nanomolar inhibition of MET, TIE2, VEGFR2, and TRK family kinases.[4][5] This multi-targeted profile enables this compound to concurrently block critical pathways involved in tumor growth, angiogenesis, invasion, and metastasis, as well as mechanisms of drug resistance.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualization of the signaling pathways it modulates.

Mechanism of Action: A Switch Control Pocket Inhibitor

This compound is classified as a type II "switch control pocket" kinase inhibitor.[1] Unlike type I inhibitors that compete with ATP in the active "on" conformation of the kinase, type II inhibitors bind to the inactive "off" conformation.[1][6] Specifically, this compound targets a deep allosteric "switch pocket" adjacent to the ATP-binding site.[1][7]

The activation of a kinase involves a conformational change where the "activation loop" or "switch" moves to an "on" position.[1] By binding to the switch control pocket, this compound outcompetes the activation loop, effectively locking the kinase in an inactive state.[1] This mechanism is distinct from many other kinase inhibitors and contributes to its broad activity against both wild-type and mutant kinases.[2][7] The deep penetration of this compound into this pocket results in a slow off-rate and durable inhibition.[1]

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been extensively characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data, demonstrating its potent and balanced inhibition of MET, TIE2, VEGFR2, and TRK kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Kinase TargetIC50 (nM)Reference(s)
MET 2.7[4][8][9]
MET (Y1230C)1.2[4][10]
MET (Y1230D)0.37[4][9]
MET (D1228N)1.3[4][10]
MET (M1250T)6[4][9]
TIE2 8.0[1][4][8]
VEGFR2 9.2[1][4][8]
TRKA (Trk1) 0.85[1][4][5]
TRKB (Trk2) 4.6[1][4][5]
TRKC (Trk3) 0.83[1][4]
FLT3 9.3[4][9]
Table 2: Cellular Activity of this compound
Cell LineAssayIC50 (nM)Reference(s)
EBC-1 (MET amplified)MET Phosphorylation0.85[1][4][8]
MKN-45 (MET amplified)MET Phosphorylation2.2[1][4][8]
U-87 (autocrine MET)MET Phosphorylation6.2[4][9]
HUVEC (HGF-stimulated)MET Phosphorylation2.3[5][10]
HUVEC (VEGF-stimulated)VEGFR2 Phosphorylation4.7[5][8][10]
HUVEC (ANG1-stimulated)TIE2 Phosphorylation1.0[5][8][10]
EA.hy926 (ANG1-stimulated)TIE2 Phosphorylation2.6[5][8][10]
KM-12 (TPM3-TRKA fusion)TRKA Phosphorylation1.4[5][10]
SK-N-SH (NGF-stimulated)TRKA Phosphorylation1.2[5][10]
MV-4-11 (FLT3-ITD mutant)Proliferation12[4][9]
A549 (HGF-induced)Migration13[4][9]

Signaling Pathways Targeted by this compound

This compound's multi-targeted profile allows it to inhibit several key signaling pathways implicated in cancer progression.

HGF/MET Signaling Pathway

The Hepatocyte Growth Factor (HGF)/MET signaling axis is crucial for cell proliferation, survival, motility, and invasion.[11][12] this compound effectively blocks this pathway by inhibiting MET kinase activity.

HGF_MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binding & Dimerization GRB2 GRB2 MET->GRB2 Phosphorylation PI3K PI3K MET->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->MET Inhibition

HGF/MET Signaling Pathway Inhibition by this compound.
VEGF/VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF)/VEGFR2 pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[13] this compound's inhibition of VEGFR2 disrupts this process.

VEGF_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K_AKT PI3K-AKT Cascade VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Cascade PKC->RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis This compound This compound This compound->VEGFR2 Inhibition

VEGF/VEGFR2 Signaling Pathway Inhibition by this compound.
Angiopoietin/TIE2 Signaling Pathway

The Angiopoietin (Ang)/TIE2 signaling axis is also critical for angiogenesis, vascular stability, and the recruitment of perivascular cells.[14][15] By inhibiting TIE2, this compound further contributes to the disruption of tumor vasculature.

Ang_TIE2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Binding & Activation PI3K PI3K TIE2->PI3K Phosphorylation DOKR DOKR TIE2->DOKR AKT AKT PI3K->AKT Vascular_Stability Vascular Stability, Endothelial Cell Survival, Anti-inflammatory Effects AKT->Vascular_Stability RASGAP RASGAP DOKR->RASGAP RASGAP->Vascular_Stability This compound This compound This compound->TIE2 Inhibition

Angiopoietin/TIE2 Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for determining the in vitro inhibitory activity of this compound against MET, TIE2, and VEGFR2 kinases.

Materials:

  • Recombinant human MET, TIE2, or VEGFR2 kinase

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ATP solution

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the kinase and substrate in kinase assay buffer to the desired concentrations.

    • Prepare the ATP solution in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.

    • Add 10 µL of the diluted kinase to each well, except for the negative control wells (add kinase buffer instead).

    • Add 10 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes the determination of this compound's inhibitory effect on ligand-stimulated receptor phosphorylation in cultured cells.

Materials:

  • Cell line of interest (e.g., HUVECs, EBC-1)

  • Cell culture medium and supplements

  • Ligand for stimulation (e.g., HGF, VEGF)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-MET, total-MET, etc.)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL HGF) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with supplemented lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL detection reagent and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • Determine the IC50 value based on the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MKN-45, KM-12)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow

The evaluation of a kinase inhibitor like this compound follows a logical progression from in vitro characterization to cellular and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (IC50 Determination for MET, TIE2, VEGFR2, TRK) Selectivity_Panel Kinome Selectivity Screening Kinase_Assay->Selectivity_Panel Phospho_Assay Cellular Phosphorylation Assay (Western Blot) Selectivity_Panel->Phospho_Assay Proliferation_Assay Cell Proliferation Assay (MTT) Phospho_Assay->Proliferation_Assay Migration_Assay Cell Migration Assay Proliferation_Assay->Migration_Assay Xenograft_Models Tumor Xenograft Models (Efficacy Studies) Migration_Assay->Xenograft_Models PD_Analysis Pharmacodynamic Analysis (Target Modulation in Tumors) Xenograft_Models->PD_Analysis PK_Analysis Pharmacokinetic Analysis Xenograft_Models->PK_Analysis end End PD_Analysis->end PK_Analysis->end start Start start->Kinase_Assay

General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a potent switch control pocket inhibitor with a unique, balanced profile against key drivers of tumor progression and angiogenesis. Its mechanism of action and multi-targeted nature make it a compelling candidate for the treatment of various solid tumors. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with or interested in this compound and similar multi-targeted kinase inhibitors. Further investigation into its clinical efficacy, both as a monotherapy and in combination with other agents, is warranted.[15]

References

Mechanism of Action: A Tri-modal Inhibitory Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of Preclinical Studies on Altiratinib

This compound (formerly DCC-2701) is a potent, orally bioavailable, spectrum-selective kinase inhibitor designed to address multiple hallmarks of cancer, including tumor growth, invasion, angiogenesis, and drug resistance.[1][2][3] Its development was based on the rationale of creating a single therapeutic agent that simultaneously inhibits key oncogenic driver mutations and pathways within the tumor microenvironment.[1][4][5] This is achieved through the balanced, single-digit nanomolar inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) receptor tyrosine kinases.[1][6] this compound also demonstrates potent activity against TRK family kinases (TRKA, TRKB, TRKC).[4][7]

This compound was engineered to bind to the "switch control pocket" of its target kinases, inducing a type II inactive conformation.[2][3] This mechanism allows for potent and balanced inhibition of three critical signaling pathways implicated in tumor progression and resistance to therapy:

  • HGF/MET Pathway: The hepatocyte growth factor (HGF) and its receptor MET are crucial for cell proliferation, survival, and invasion. MET can be activated through ligand binding, gene amplification, or mutation, and is a known mechanism of resistance to other therapies, including those targeting VEGF.[1][8]

  • Angiopoietin/TIE2 Pathway: The angiopoietin (ANG)-TIE2 signaling axis is vital for vascular maturation and stability. It plays a significant role in tumor revascularization, particularly as an evasive mechanism following anti-VEGF therapy.[1][9]

  • VEGF/VEGFR2 Pathway: Vascular endothelial growth factor (VEGF) and its receptor VEGFR2 are primary drivers of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][5]

By concurrently blocking these three pathways, this compound aims to provide a more durable anti-cancer effect than agents targeting a single pathway.[1][6]

Altiratinib_MOA cluster_drug HGF HGF MET MET HGF->MET ANG Angiopoietins TIE2 TIE2 ANG->TIE2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Proliferation Tumor Growth & Proliferation MET->Proliferation Invasion Invasion & Metastasis MET->Invasion Resistance Drug Resistance MET->Resistance Angiogenesis Angiogenesis & (Re)vascularization TIE2->Angiogenesis TIE2->Resistance VEGFR2->Angiogenesis This compound This compound This compound->MET This compound->TIE2 This compound->VEGFR2

Caption: this compound's multi-targeted mechanism of action.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against its target kinases and in cellular assays. Its balanced potency is a key design feature.

Table 1: Kinase Inhibitory Activity (IC₅₀)
Kinase TargetIC₅₀ (nM)Source(s)
MET2.7[10]
MET (D1228H)3.6[10]
MET (Y1230C)1.2[10]
MET (M1250T)6.0[10]
TIE28.0[1][10]
VEGFR29.2[1][10]
TRKA (NTRK1)0.85[1][7][10]
TRKB (NTRK2)4.6[1][7][10]
TRKC (NTRK3)0.83[1][7][10]
FLT39.3[10]
Table 2: Cellular Phosphorylation Inhibition (IC₅₀)
Cell LineTarget PathwayIC₅₀ (nM)Source(s)
MKN-45 (Gastric Cancer)MET2.2[1]
EBC-1 (NSCLC)MET0.85[1]
U-87 MG (Glioblastoma)MET (autocrine)6.2[1]
HUVECMET (HGF-stimulated)2.3[7]
HUVECTIE2 (ANG1-stimulated)1.0[7]
EA.hy926TIE2 (ANG1-stimulated)2.6[7]
HUVECVEGFR2 (VEGF-stimulated)4.7[7]
KM-12 (Colon Cancer)TRKA (constitutive)1.4[7]
SK-N-SH (Neuroblastoma)TRKA (NGF-stimulated)1.2[7]
Table 3: Cell Proliferation Inhibition (IC₅₀)
Cell LineCancer TypeIC₅₀ (nM)Source(s)
EBC-1Non-Small Cell LungPotent[7]
MKN-45GastricPotent[7]
KM-12ColonPotent[7]
U-87 MGGlioblastoma> 1,000[7]
A549Lung> 1,000[7]

Note: "Potent" indicates significant inhibition, though specific IC₅₀ values were not always provided in the context of proliferation for all cell lines.

In Vivo Preclinical Efficacy

This compound has been evaluated in multiple preclinical cancer models, demonstrating significant anti-tumor activity both as a single agent and in combination with other therapies. A major focus of its preclinical investigation has been in bevacizumab-resistant glioblastoma.[4][9][11]

Xenograft_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Implant Glioblastoma Stem Cells (GSCs) into mice B Allow tumors to reach palpable size A->B C Randomize mice into treatment groups B->C D Administer daily treatment: - Vehicle Control - this compound - Bevacizumab - Combination C->D E Measure tumor volume bi-weekly D->E F Monitor survival D->F G Collect tumors for IHC/IF analysis (pMET, CD31, etc.) F->G

Caption: Workflow for in vivo glioblastoma xenograft studies.
Glioblastoma Xenograft Models

Studies utilized glioblastoma stem cell (GSC) lines (GSC11 and GSC17) to create xenograft mouse models, which are particularly relevant for studying resistance to anti-angiogenic therapies like bevacizumab.[9]

Table 4: Efficacy in GSC17 Glioblastoma Xenograft Model (Tumor Volume)
Treatment GroupTumor Volume (mm³) at 3.5 weeksTumor Volume (mm³) at 4.5 weeksTumor Volume (mm³) at 5.5 weeksSource(s)
Control4.5 ± 3.442.5 ± 13.956.9 ± 7.4[9]
Bevacizumab0.4 ± 0.40.05 ± 0.039.6 ± 4.6[9]
This compound0.1 ± 0.29.8 ± 3.910.1 ± 1.4[9]
This compound + Bevacizumab0.08 ± 0.10.04 ± 0.020.19 ± 0.11[9]

Values are presented as mean ± SEM.

Table 5: Survival Analysis in Glioblastoma Xenograft Models
ModelTreatment GroupMedian Survival (days)p-value vs Controlp-value vs BevacizumabSource(s)
GSC11 Control26--[9]
Bevacizumab350.017-[9]
This compound250.49-[9]
This compound + Bevacizumab350.0060.239[9]
GSC17 Control36--[9]
Bevacizumab67.5< 0.001-[9]
This compound + Bevacizumab83< 0.0010.012[9]

In these models, the combination of this compound and bevacizumab significantly reduced tumor volume, invasiveness, microvessel density, and infiltration of TIE2-expressing monocytes.[9] The combination also provided a significant survival benefit compared to bevacizumab alone in the GSC17 model.[9]

Other In Vivo Models and Pharmacokinetics
  • MKN-45 Gastric Cancer Model: In a pharmacodynamic study, a single oral dose of 30 mg/kg of this compound resulted in over 95% inhibition of MET phosphorylation for a full 24 hours.[10] A 10 mg/kg dose led to complete inhibition for 12 hours.[10]

  • PyMT Breast Cancer Model: In a syngeneic breast cancer model, this compound alone and in combination with paclitaxel inhibited primary tumor growth and significantly reduced lung metastasis.[7]

  • Blood-Brain Barrier Penetration: this compound achieves a brain-to-plasma concentration ratio of 0.23, indicating significant penetration of the murine blood-brain barrier, a crucial attribute for treating brain cancers like glioblastoma.[2][7]

Experimental Protocols

Western Blotting for MET Phosphorylation

To assess the inhibition of MET signaling, glioblastoma stem cells (GSC17 and GSC267) were treated with varying concentrations of this compound.[9] Following treatment, cells were stimulated with 40 ng/mL of hepatocyte growth factor (HGF) for 10 minutes to induce MET phosphorylation.[9] Cell lysates were then collected, and proteins were separated by SDS-PAGE. Western blotting was performed using primary antibodies against total MET and phosphorylated MET (pMET).[9] The blots were then incubated with secondary antibodies and visualized to determine the dose-dependent inhibition of HGF-stimulated MET phosphorylation by this compound.[9]

Cell Viability Assays

Cell viability was quantified using a resazurin-based assay.[7] Cells were seeded in 96-well or 384-well plates at densities ranging from 625 to 10,000 cells per well, depending on the cell line.[7] After allowing the cells to adhere, they were treated with various concentrations of this compound. The plates were incubated for 72 hours. Subsequently, resazurin was added to each well, and after a further incubation period, fluorescence was measured (excitation at 540 nm, emission at 600 nm) to quantify the number of viable cells.[7]

In Vivo Glioblastoma Xenograft Mouse Models

Female athymic nude mice were used for the in vivo studies.[9] Human glioblastoma stem cells (GSC11 or GSC17) were implanted subcutaneously into the flanks of the mice.[9] When tumors reached a specified volume, mice were randomized into four treatment groups: (1) control (vehicle), (2) bevacizumab alone (5 mg/kg, intraperitoneally, twice weekly), (3) this compound alone (30 mg/kg, oral gavage, daily), and (4) this compound combined with bevacizumab.[9] Tumor volumes were measured regularly using calipers. For survival studies, mice were monitored until they reached a predetermined endpoint (e.g., tumor size, body condition).[9] At the end of the experiments, tumors were harvested for further analysis, including immunofluorescence staining for markers of angiogenesis (CD31), mesenchymal transition, and monocyte infiltration (TIE2/F4/80).[9]

References

Altiratinib's Impact on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altiratinib (DCC-2701) is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) engineered to address the complexity of cancer by targeting key drivers of tumor growth, invasion, and drug resistance within the tumor microenvironment (TME).[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted effects on the TME, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

This compound was designed for balanced, spectrum-selective inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) kinases.[2][3][4] This triple-targeted approach not only inhibits tumor cell proliferation and survival but also disrupts the critical crosstalk between cancer cells and the surrounding stromal and immune cells that collectively contribute to a permissive and protective TME.[3][5] By simultaneously blocking these three major signaling pathways, this compound offers a promising strategy to overcome both intrinsic and acquired resistance to conventional and targeted cancer therapies.[3][4]

Mechanism of Action: A Triad of Inhibition

This compound's unique therapeutic profile stems from its ability to concurrently inhibit three receptor tyrosine kinases pivotal to tumor progression and the modulation of the TME.

  • MET (Hepatocyte Growth Factor Receptor): The HGF/MET signaling axis is a well-established driver of tumor cell proliferation, survival, invasion, and metastasis.[3] Aberrant MET activation, through genetic alterations or paracrine/autocrine signaling within the TME, is implicated in numerous cancers.[3] this compound potently inhibits both wild-type and mutated forms of MET, disrupting these oncogenic signals.[2][4]

  • TIE2 (Angiopoietin Receptor): The angiopoietin-TIE2 pathway is a critical regulator of vascular stability and angiogenesis.[3] Within the TME, TIE2 is expressed on endothelial cells and a subpopulation of pro-angiogenic monocytes/macrophages known as TIE2-expressing monocytes (TEMs).[5][6] By inhibiting TIE2, this compound can disrupt tumor neovascularization and modulate the function of these pro-tumoral immune cells.[6]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is the primary mediator of VEGF-driven angiogenesis, a hallmark of cancer.[5] Inhibition of this pathway is a clinically validated anti-cancer strategy. This compound's inhibition of VEGFR2 complements its anti-angiogenic effects through TIE2 blockade, offering a more comprehensive approach to disrupting tumor blood supply.[3]

The following diagram illustrates the interconnected signaling pathways targeted by this compound.

cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_drug Inhibitor cluster_effects Cellular Effects HGF HGF MET MET HGF->MET ANG1_2 Angiopoietins (ANG1/2) TIE2 TIE2 ANG1_2->TIE2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Proliferation Tumor Cell Proliferation & Survival MET->Proliferation Invasion Invasion & Metastasis MET->Invasion Angiogenesis Angiogenesis & Vascular Permeability TIE2->Angiogenesis Immune_Modulation Immune Modulation (e.g., TEMs) TIE2->Immune_Modulation VEGFR2->Angiogenesis This compound This compound This compound->MET This compound->TIE2 This compound->VEGFR2

Figure 1: this compound's Triple Inhibition Mechanism.

Quantitative Data: In Vitro Potency

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against its target kinases in both tumor and stromal cell lines. The following tables summarize key IC50 values reported in the literature.

Table 1: Inhibition of Kinase Phosphorylation in Tumor Cell Lines

Cell LineCancer TypeTarget KinaseIC50 (nmol/L)Reference
EBC-1Non-Small Cell Lung CancerMET0.85[3]
MKN-45Gastric CancerMET2.2[3]
U-87 MGGlioblastomaMET6.2[3]
KM-12Colorectal CancerTRKA1.4[7]

Table 2: Inhibition of Kinase Phosphorylation in Endothelial Cells

Cell LineCell TypeStimulantTarget KinaseIC50 (nmol/L)Reference
HUVECHuman Umbilical Vein Endothelial CellsHGFMET2.3[2]
HUVECHuman Umbilical Vein Endothelial CellsANG1TIE21.0[2]
EA.hy926Human Umbilical Vein Endothelial CellsANG1TIE22.6[2]
HUVECHuman Umbilical Vein Endothelial CellsVEGFVEGFR24.7[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's effects on the tumor microenvironment. These protocols are based on standard laboratory procedures and can be adapted for specific research questions.

In Vivo Tumor Models

The antitumor activity of this compound is often evaluated in vivo using xenograft or syngeneic mouse models. Glioblastoma models, in particular, have been instrumental in demonstrating its efficacy.[6]

Experimental Workflow for In Vivo Glioblastoma Model

cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Endpoint Analysis Cell_Culture Glioblastoma Stem Cell (GSC) Culture Implantation Intracranial Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (e.g., Bioluminescence) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Dosing: - Vehicle Control - this compound - Bevacizumab - Combination Randomization->Dosing Survival Survival Analysis Dosing->Survival Tumor_Harvest Tumor Harvest & Processing Dosing->Tumor_Harvest IHC Immunohistochemistry Tumor_Harvest->IHC Flow Flow Cytometry Tumor_Harvest->Flow

Figure 2: Workflow for In Vivo Glioblastoma Xenograft Studies.

Protocol: Orthotopic Glioblastoma Xenograft Model

  • Cell Culture: Human glioblastoma stem-like cells (GSCs) are cultured in appropriate serum-free media supplemented with growth factors (e.g., EGF and bFGF).

  • Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null) are used to prevent graft rejection.

  • Intracranial Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • A burr hole is drilled in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • A suspension of GSCs (e.g., 1 x 10^5 cells in 5 µL PBS) is slowly injected into the brain parenchyma at a specific depth (e.g., 3 mm).

  • Tumor Growth Monitoring: If cells are engineered to express luciferase, tumor growth can be monitored non-invasively by bioluminescence imaging.

  • Treatment: Once tumors are established, mice are randomized into treatment groups and dosed orally with this compound (e.g., daily or twice daily), a comparator agent, or vehicle control.

  • Endpoint Analysis:

    • Survival: Monitor animals daily and record survival data.

    • Tumor Analysis: At the experimental endpoint, animals are euthanized, and brains are harvested. Tumors can be fixed in formalin for immunohistochemistry or dissociated into single-cell suspensions for flow cytometry.

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of specific proteins within the tumor tissue, providing insights into changes in the TME, such as angiogenesis and immune cell infiltration.

Protocol: IHC for Microvascular Density and Macrophage Infiltration

  • Tissue Preparation:

    • Fix harvested tumors in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on charged slides.

  • Antigen Retrieval: Deparaffinize sections and rehydrate. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a serum-based blocking solution.

    • Incubate with primary antibodies overnight at 4°C.

      • Microvascular Density: Anti-CD31 (PECAM-1) antibody.

      • Macrophage Infiltration: Anti-F4/80 (for mouse models) or Anti-CD68/CD163 (for humanized models or patient samples).

      • TIE2-Expressing Monocytes: Anti-TIE2 antibody.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate, clear, and coverslip the slides.

    • Acquire images using a brightfield microscope.

    • Quantify staining using image analysis software to determine the percentage of positive cells or vessel density.

Flow Cytometry

Flow cytometry allows for the quantification and characterization of various immune cell populations within the TME.

Protocol: Flow Cytometry for Tumor-Infiltrating Immune Cells

  • Tumor Dissociation:

    • Mince the fresh tumor tissue into small pieces.

    • Digest the tissue in a buffer containing enzymes such as collagenase and DNase I with agitation at 37°C.

    • Pass the cell suspension through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension.

  • Immune Cell Isolation (Optional): Isolate leukocytes from the tumor cell suspension using density gradient centrifugation (e.g., Ficoll-Paque) or magnetic-activated cell sorting (MACS) for CD45+ cells.

  • Antibody Staining:

    • Resuspend cells in FACS buffer (PBS with BSA and sodium azide).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate cells with a cocktail of fluorescently-conjugated antibodies. A representative panel for identifying TEMs and other myeloid cells might include:

      • CD45 (pan-leukocyte marker)

      • CD11b (myeloid marker)

      • F4/80 (macrophage marker)

      • Ly6G (neutrophil marker)

      • Ly6C (monocyte marker)

      • TIE2

    • Include a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells.

  • Data Acquisition and Analysis:

    • Acquire data on a multi-color flow cytometer.

    • Analyze the data using flow cytometry software. Gate on live, single, CD45+ cells to identify the immune infiltrate. Further gate on specific populations (e.g., CD11b+ F4/80+ TIE2+ cells) to quantify their abundance.

Cytokine Profiling

Multiplex immunoassays (e.g., Luminex) can be used to measure the levels of multiple cytokines and chemokines in tumor lysates or plasma, providing a snapshot of the inflammatory state of the TME.

Protocol: Multiplex Cytokine Assay

  • Sample Preparation:

    • Tumor Lysate: Homogenize snap-frozen tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

    • Plasma: Collect whole blood in anticoagulant-containing tubes. Centrifuge to separate plasma.

  • Assay Procedure:

    • Perform the assay according to the manufacturer's instructions for the chosen multiplex panel (e.g., a panel including HGF, VEGF, angiopoietins, and various inflammatory cytokines).

    • Briefly, this involves incubating the sample with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition and Analysis:

    • Read the plate on a Luminex or similar multiplex assay system.

    • Calculate cytokine concentrations based on standard curves using the instrument's software.

Conclusion

This compound's rational design as a balanced inhibitor of MET, TIE2, and VEGFR2 provides a powerful tool to combat cancer by targeting both the tumor cells and their supportive microenvironment.[2][3] Its demonstrated ability to inhibit tumor growth, invasion, and angiogenesis, while also modulating the immune landscape, underscores the potential of this multi-targeted approach.[5][6] The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced effects of this compound and other TME-modulating agents, facilitating the continued development of more effective cancer therapies.

References

Altiratinib: A Multi-faceted Inhibitor of MET, TIE2, and VEGFR2 Pathways in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Altiratinib (DCC-2701) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases critically involved in cancer progression, including MET, TIE2, and VEGFR2.[1][2][3][4] This balanced inhibitory profile offers a unique therapeutic strategy to simultaneously address tumor cell proliferation, invasion, angiogenesis, and the development of drug resistance.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative impact on the MET, TIE2, and VEGFR2 signaling pathways, and detailed methodologies for key experimental assessments.

Mechanism of Action

This compound is a type II kinase inhibitor that stabilizes the inactive conformation of its target kinases by binding to the "switch control pocket".[3][4] This mode of binding contributes to its prolonged inhibitory activity.[2] By potently and simultaneously blocking the MET, TIE2, and VEGFR2 pathways, this compound disrupts key signaling axes that drive tumor growth, survival, and metastasis.

The MET signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is implicated in tumor cell proliferation, motility, and invasion.[1][2] Aberrant MET activation, through amplification or mutation, is a known driver in various cancers and a mechanism of resistance to other targeted therapies.[1][2]

The TIE2 pathway, modulated by angiopoietins (ANG), plays a crucial role in angiogenesis and vascular stability.[1][2] TIE2 is also expressed on a subpopulation of pro-angiogenic macrophages (TIE2-expressing macrophages or TEMs), which contribute to the tumor microenvironment and resistance to anti-angiogenic therapies.[1]

The VEGFR2 pathway is a central regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.

By concurrently inhibiting these three pathways, this compound has the potential to overcome resistance mechanisms that emerge from the crosstalk between these signaling networks.[1][2] For instance, resistance to anti-VEGF therapies can involve the upregulation of the MET and TIE2 pathways.[1][2]

Quantitative Data

The inhibitory activity of this compound against its target kinases has been quantified in various biochemical and cellular assays. The following tables summarize the key IC50 values.

Table 1: Biochemical Kinase Inhibition by this compound

Kinase TargetIC50 (nM)
MET2.7[7]
MET (mutant isoforms)0.37 - 6[7]
TIE28[7]
VEGFR29.2[7]
TRKA0.85[2]
TRKB4.6[2]
TRKC0.83[2]
FLT39.3[7]

Table 2: Cellular Inhibition of Phosphorylation by this compound

Cell LineTargetStimulantIC50 (nM)
EBC-1 (NSCLC)MET-0.85[2][7]
MKN-45 (Gastric Cancer)MET-2.2[2][7]
U-87 (Glioblastoma)METAutocrine6.2[2][7]
GSC17 & GSC267 (Glioblastoma Stem Cells)METHGFDose-dependent inhibition[1]
HUVECMETHGF2.3[8]
HUVECTIE2ANG11.0[8]
EA.hy926TIE2ANG12.6[8]
HUVECVEGFR2VEGF4.7[8]
KM-12 (Colon Cancer)TRKA-1.4[8]
K562TRKANGF0.69[8]
SK-N-SHTRKANGF1.2[8]

Table 3: Inhibition of Cell Proliferation by this compound

Cell LineCancer TypeIC50 (nM)
EBC-1NSCLCPotent Inhibition[8]
MKN-45Gastric CancerPotent Inhibition[8]
KM-12Colon Cancer3.8[9]
MV-4-11 (FLT3-ITD)Leukemia12[7]
A549, A375, BT-474, HCT-116, PC-3, SK-MEL-28, U87Various> 1,000[8]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 Phosphorylates PI3K PI3K MET->PI3K Activates This compound This compound This compound->MET Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: MET Signaling Pathway Inhibition by this compound.

TIE2_VEGFR2_Signaling_Pathways cluster_TIE2 TIE2 Pathway cluster_VEGFR2 VEGFR2 Pathway ANG Angiopoietins (ANG) TIE2 TIE2 Receptor ANG->TIE2 Binds PI3K_AKT_TIE2 PI3K/AKT Pathway TIE2->PI3K_AKT_TIE2 Activates Endothelial_Survival Endothelial Cell Survival, Vascular Stability PI3K_AKT_TIE2->Endothelial_Survival VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS_ERK_VEGFR2 RAS/MEK/ERK Pathway VEGFR2->RAS_ERK_VEGFR2 Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis RAS_ERK_VEGFR2->Angiogenesis This compound This compound This compound->TIE2 Inhibits This compound->VEGFR2 Inhibits

Caption: TIE2 and VEGFR2 Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the impact of this compound.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Methodology:

  • Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used.[10]

  • Procedure:

    • Purified recombinant kinase (e.g., MET, TIE2, VEGFR2) is incubated with a specific substrate peptide and ATP in a reaction buffer.

    • Serial dilutions of this compound are added to the reaction wells.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and a detection reagent containing a europium cryptate-labeled antibody specific for the phosphorylated substrate and a streptavidin-XL665 conjugate is added.

    • After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using software such as Prism (GraphPad).

Cellular Phosphorylation Assays

Objective: To assess the ability of this compound to inhibit the phosphorylation of target kinases within a cellular context.

Methodology:

  • Cell Lines: A variety of cell lines are used, including those with known MET amplification (e.g., EBC-1, MKN-45) or those that can be stimulated with specific ligands (e.g., HUVECs, glioblastoma stem cells).[1][2][8]

  • Procedure:

    • Cells are cultured to a suitable confluency and then serum-starved to reduce basal kinase activity.

    • Cells are pre-incubated with various concentrations of this compound for a specified time.

    • For ligand-inducible systems, cells are stimulated with the appropriate ligand (e.g., HGF for MET, ANG1 for TIE2, VEGF for VEGFR2) for a short period (e.g., 10 minutes).[1][8]

    • Cells are lysed, and protein concentrations are determined.

    • Phosphorylation of the target kinase is assessed by Western blotting or ELISA.

  • Western Blotting:

    • Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-MET).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is often stripped and re-probed for the total protein of the target kinase and a loading control (e.g., tubulin) to ensure equal loading.[1]

  • ELISA: A sandwich ELISA format can be used to quantify the amount of phosphorylated protein in the cell lysate.[11]

Cell Proliferation Assays

Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.

Methodology:

  • Procedure:

    • Cells are seeded in 96-well or 384-well plates at a predetermined density.[2]

    • After allowing the cells to attach, they are treated with a range of concentrations of this compound.

    • Plates are incubated for a period of 72 hours.[2][8]

    • Cell viability is quantified using a resazurin-based assay (e.g., CellTiter-Blue) or other similar metabolic assays.[2][8] The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: IC50 values are determined by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used.[1][12]

  • Procedure:

    • Human cancer cells (e.g., glioblastoma stem cells, MKN-45) are implanted subcutaneously or orthotopically into the mice.[1][2]

    • Once tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, this compound alone, comparator drug, combination therapy).[1][12]

    • This compound is typically administered orally.

    • Tumor volume is measured regularly using calipers. For orthotopic models, tumor burden can be monitored by bioluminescence imaging.[13]

    • Animal survival is also monitored as a key endpoint.[1]

  • Pharmacodynamic Assessments: At the end of the study, tumors can be excised and analyzed for target modulation (e.g., levels of phosphorylated MET), cell proliferation markers (e.g., Ki-67), and markers of angiogenesis (e.g., CD31).[1][2]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Kinase Assays (IC50 Determination) Cellular_Phospho Cellular Phosphorylation Assays (Western Blot, ELISA) Biochemical->Cellular_Phospho Confirms cellular target engagement Cell_Prolif Cell Proliferation Assays (Resazurin) Cellular_Phospho->Cell_Prolif Links target inhibition to cellular effect Xenograft Xenograft Models (Subcutaneous or Orthotopic) Cell_Prolif->Xenograft Identifies promising candidates for in vivo testing Efficacy Efficacy Assessment (Tumor Growth, Survival) Xenograft->Efficacy PD Pharmacodynamic Analysis (pMET, CD31 in tumors) Efficacy->PD Correlates efficacy with target modulation

Caption: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a potent inhibitor of the MET, TIE2, and VEGFR2 receptor tyrosine kinases, demonstrating a balanced inhibitory profile that translates into anti-tumor activity in preclinical models. Its ability to simultaneously block multiple key pathways involved in tumor growth, angiogenesis, and drug resistance provides a strong rationale for its clinical development in various cancers, particularly in settings where these pathways are dysregulated or contribute to therapeutic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other multi-targeted kinase inhibitors.

References

Altiratinib's Blood-Brain Barrier Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altiratinib (DCC-2701) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases implicated in cancer progression, including MET, TIE2, VEGFR2, and TRK kinases.[1] A critical attribute of this compound for the treatment of central nervous system (CNS) malignancies is its demonstrated ability to cross the blood-brain barrier (BBB). Preclinical studies have shown significant penetration of this compound into the CNS, a characteristic that is of considerable interest for the development of therapies for primary brain tumors, such as glioblastoma, and brain metastases.[2][3] This technical guide provides an in-depth overview of the available data on this compound's BBB penetration, its mechanism of action, and the experimental methodologies used to evaluate its CNS distribution.

Mechanism of Action and Therapeutic Rationale

This compound was designed to concurrently inhibit multiple signaling pathways crucial for tumor growth, angiogenesis, and resistance to therapy.[3] Its targets—MET, TIE2, and VEGFR2—are key players in tumor vascularization and cell proliferation.[3] The tropomyosin receptor kinases (TRKs) are also important targets, as alterations in these pathways are oncogenic drivers in a variety of tumors. By simultaneously blocking these pathways, this compound has the potential to overcome resistance mechanisms that can emerge when targeting a single pathway.

Targeted Signaling Pathways

The signaling cascades initiated by MET, TIE2, VEGFR2, and TRK are complex and interconnected. This compound's inhibitory action on these kinases disrupts downstream signaling, leading to reduced tumor cell proliferation, survival, and angiogenesis.

Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_this compound cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF MET MET HGF->MET Angiopoietins Angiopoietins TIE2 TIE2 Angiopoietins->TIE2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Neurotrophins Neurotrophins TRK TRK Neurotrophins->TRK PI3K/AKT PI3K/AKT MET->PI3K/AKT RAS/MAPK RAS/MAPK MET->RAS/MAPK TIE2->PI3K/AKT Angiogenesis Angiogenesis TIE2->Angiogenesis VEGFR2->PI3K/AKT VEGFR2->RAS/MAPK PLCγ PLCγ VEGFR2->PLCγ VEGFR2->Angiogenesis TRK->PI3K/AKT TRK->RAS/MAPK TRK->PLCγ This compound This compound This compound->MET This compound->TIE2 This compound->VEGFR2 This compound->TRK Survival Survival PI3K/AKT->Survival Proliferation Proliferation RAS/MAPK->Proliferation Invasion Invasion PLCγ->Invasion

Figure 1: this compound's Inhibition of Key Signaling Pathways.

Quantitative Data on this compound's Activity and BBB Penetration

The following tables summarize the key quantitative data for this compound, including its in vitro potency against target kinases and its in vivo blood-brain barrier penetration.

In Vitro Kinase Inhibition

This compound demonstrates potent inhibition of its primary kinase targets in biochemical assays.

Kinase TargetIC50 (nmol/L)
MET2.7
TIE28.0
VEGFR29.2
TRKA0.85
TRKB4.6
TRKC0.83
Table 1: In Vitro Inhibitory Activity of this compound Against Purified Kinase Domains. Data sourced from Smith et al., 2015.[4]
Cellular Phosphorylation Inhibition

This compound effectively inhibits the phosphorylation of its target receptors in cellular assays.

Cell LineTarget PhosphorylationIC50 (nmol/L)
EBC-1MET0.85
MKN-45MET2.2
U-87 MGMET6.2
Table 2: Inhibition of MET Phosphorylation in Various Cancer Cell Lines. Data sourced from Smith et al., 2015.[4]
In Vivo Blood-Brain Barrier Penetration

A key study in mice has quantified the extent of this compound's penetration into the central nervous system.

Animal ModelParameterValue
MouseBrain:Plasma Ratio0.23
Table 3: In Vivo Blood-Brain Barrier Penetration of this compound. This ratio indicates significant distribution of the compound into the brain tissue relative to plasma concentrations. Data sourced from Smith et al., 2015.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vivo Assessment of Blood-Brain Barrier Penetration in Mice

The following protocol is a representative methodology for determining the brain-to-plasma concentration ratio of a compound like this compound in a murine model.

InVivo_BBB_Protocol cluster_animal_prep Animal Preparation & Dosing cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis A Acclimatize female nude mice B Administer single oral dose of this compound (e.g., 10 or 30 mg/kg) A->B C Collect whole blood at specified time points B->C D Euthanize mice and perfuse with saline B->D F Process blood to obtain plasma C->F E Harvest whole brain tissue D->E G Homogenize brain tissue E->G H Quantify this compound concentration in plasma and brain homogenate using LC-MS/MS F->H G->H I Calculate Brain:Plasma Ratio (Concentration in Brain / Concentration in Plasma) H->I

Figure 2: Workflow for In Vivo BBB Penetration Assessment.

Detailed Steps:

  • Animal Model: Female nude mice are typically used. All procedures should be performed in compliance with institutional and national guidelines for animal welfare.[4]

  • Dosing: this compound is administered as a single oral dose, often at concentrations of 10 mg/kg or 30 mg/kg. A vehicle control (e.g., 0.4% HPMC) is administered to a control group.[4]

  • Sample Collection: At predetermined time points post-dosing, whole blood is collected. Following blood collection, mice are euthanized, and the circulatory system is perfused with saline to remove residual blood from the brain tissue. The whole brain is then carefully excised.

  • Sample Processing: Blood samples are centrifuged to separate the plasma. The brain tissue is weighed and homogenized in a suitable buffer.

  • Quantification: The concentration of this compound in both the plasma and the brain homogenate is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The brain-to-plasma concentration ratio is calculated by dividing the concentration of this compound in the brain tissue (often expressed as ng/g of tissue) by the concentration in the plasma (ng/mL).

In Vitro Blood-Brain Barrier Permeability Assay

In vitro models are valuable for screening the BBB permeability of compounds in a higher-throughput manner. A common method is the Transwell assay.

InVitro_BBB_Protocol cluster_model_setup Model Setup cluster_permeability_assay Permeability Assay cluster_analysis Analysis A Seed brain endothelial cells on a porous membrane in a Transwell insert (apical chamber) B Optionally, co-culture with astrocytes and/or pericytes in the basolateral chamber A->B C Culture until a confluent monolayer with tight junctions is formed (monitor TEER) B->C D Add this compound to the apical (blood side) chamber C->D E Incubate for a defined period (e.g., 1-2 hours) D->E F Collect samples from the basolateral (brain side) chamber at various time points E->F G Quantify this compound concentration in the basolateral samples using LC-MS/MS F->G H Calculate the apparent permeability coefficient (Papp) G->H

Figure 3: Workflow for In Vitro BBB Permeability Assay.

Detailed Steps:

  • Cell Culture: A monolayer of brain microvascular endothelial cells is cultured on a semi-permeable membrane within a Transwell insert. This insert separates an apical (luminal or "blood") compartment from a basolateral (abluminal or "brain") compartment. To better mimic the in vivo environment, these cells can be co-cultured with astrocytes and pericytes on the opposite side of the membrane.

  • Barrier Integrity: The formation of a tight endothelial barrier is monitored by measuring the transendothelial electrical resistance (TEER).

  • Permeability Experiment: Once a stable and high TEER is achieved, this compound is added to the apical chamber.

  • Sampling and Analysis: At various time points, samples are taken from the basolateral chamber, and the concentration of this compound that has crossed the endothelial monolayer is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated, providing a quantitative measure of the compound's ability to cross the in vitro BBB model.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Altiratinib Cellular Assay for Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Altiratinib (DCC-2701) is a potent, orally available, multi-targeted tyrosine kinase inhibitor.[1][2] It is designed to inhibit tumor initiation, progression, and drug resistance by targeting MET, TIE2 (TEK), and VEGFR2 kinases.[3] Additionally, it shows inhibitory activity against FLT3 and Trk family kinases (TrkA, TrkB, TrkC).[1][2] The c-Met signaling pathway, in particular, is frequently dysregulated in glioblastoma (GBM), contributing to tumor growth, invasion, and resistance to therapy.[4][5][6][7][8] this compound has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain cancers like glioblastoma.[1][2][3] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound against glioblastoma cells.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various glioblastoma-related assays.

Cell Line/TargetAssay TypeIC50 Value (nM)Reference
U-87 GlioblastomaMET Phosphorylation6.2[1]
GSC6-27Cell Viability~100[9]
GSC7-2Cell Viability>1000[9]
GSC11Cell Viability~500[9]
GSC17Cell Viability~100[9]
GSC231Cell Viability~100[9]
GSC295Cell Viability>1000[9]
GSC20Cell Viability>1000[9]

Signaling Pathway and Drug Mechanism

The diagram below illustrates the c-Met signaling pathway, a key driver in glioblastoma, and the inhibitory action of this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream pro-oncogenic pathways such as RAS/MAPK, PI3K/AKT, and STAT3.[4][6] These pathways promote cell proliferation, survival, invasion, and angiogenesis. This compound acts as a potent inhibitor of c-Met phosphorylation, thereby blocking the activation of these downstream signaling cascades.[1][10][11]

cMET_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-Met Receptor HGF->cMET Binds RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 Angiogenesis Angiogenesis cMET->Angiogenesis via VEGFR2 co-inhibition MAPK_pathway MAPK Pathway RAS->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway STAT3_pathway STAT3 Pathway STAT3->STAT3_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Survival Cell Survival AKT_pathway->Survival Invasion Invasion STAT3_pathway->Invasion This compound This compound This compound->cMET Inhibits Phosphorylation

Figure 1: this compound Inhibition of the c-Met Signaling Pathway.

Experimental Protocols

This section details the protocol for determining the effect of this compound on the viability and proliferation of glioblastoma cells.

Materials and Reagents
  • Cell Lines: Human glioblastoma cell lines (e.g., U-87 MG) or patient-derived glioblastoma stem-like cells (GSCs).

  • Culture Media: Appropriate cell culture medium (e.g., MEM for U-87, or specialized neurosphere medium for GSCs) supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin.[12]

  • This compound (DCC-2701): To be dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent (e.g., WST-1, PrestoBlue).

  • DMSO (Dimethyl sulfoxide): Vehicle control.

  • Phosphate-Buffered Saline (PBS): For washing cells.

  • Trypsin-EDTA: For cell detachment.

  • Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Experimental Workflow

The following diagram outlines the key steps of the cellular assay protocol.

experimental_workflow start Start cell_culture 1. Culture Glioblastoma Cells start->cell_culture end End cell_seeding 2. Seed Cells in 96-Well Plates cell_culture->cell_seeding drug_treatment 3. Treat with this compound (Serial Dilutions) cell_seeding->drug_treatment incubation 4. Incubate for 72 hours drug_treatment->incubation viability_assay 5. Add Cell Viability Reagent incubation->viability_assay read_plate 6. Measure Absorbance/Fluorescence viability_assay->read_plate data_analysis 7. Analyze Data & Calculate IC50 read_plate->data_analysis data_analysis->end

References

Application Notes and Protocols for In Vitro Use of Altiratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altiratinib (also known as DCC-2701) is a potent, orally bioavailable, multi-targeted kinase inhibitor.[1][2] It is designed to address multiple hallmarks of cancer by simultaneously inhibiting key signaling pathways involved in tumor growth, progression, angiogenesis, and drug resistance.[3][4][5] this compound functions as a "switch control pocket" inhibitor, inducing an inactive conformation of its target kinases.[3][4] Its primary targets include MET, TIE2, VEGFR2, and TRK kinases.[1][2][6] These application notes provide a comprehensive guide for the in vitro use of this compound in cell culture, including recommended concentrations, detailed experimental protocols, and an overview of its mechanism of action.

Mechanism of Action and Target Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[2] The inhibition of these kinases disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, migration, and angiogenesis.

Key Targets and Pathways:

  • MET (c-Met/HGFR): The MET receptor, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers pathways such as RAS/MAPK and PI3K/AKT, promoting cell growth, survival, and invasion.[3] this compound effectively inhibits both wild-type and mutated forms of MET.[3][4][5]

  • TIE2 (TEK): TIE2 and its ligand Angiopoietin-1 (ANG-1) are critical for vascular stabilization and angiogenesis.[7] By inhibiting TIE2, this compound can disrupt tumor vasculature.

  • VEGFR2 (KDR): Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7] this compound's inhibition of VEGFR2 contributes to its anti-angiogenic properties.

  • TRK (TrkA, TrkB, TrkC): The Tropomyosin Receptor Kinase family is involved in neuronal development and has been identified as an oncogenic driver in various cancers.[6][8]

The simultaneous inhibition of these pathways makes this compound a promising agent for overcoming resistance mechanisms that can arise from the activation of alternative signaling routes.[3]

Below is a diagram illustrating the signaling pathways targeted by this compound.

Altiratinib_Signaling_Pathways cluster_ligands cluster_receptors cluster_pathways cluster_cellular_responses HGF HGF MET MET HGF->MET ANG1 ANG-1 TIE2 TIE2 ANG1->TIE2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 NTF Neurotrophins TRK TRK NTF->TRK PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK TIE2->PI3K_AKT VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK TRK->PI3K_AKT TRK->RAS_MAPK This compound This compound This compound->MET This compound->TIE2 This compound->VEGFR2 This compound->TRK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration

Caption: Signaling pathways targeted by this compound.

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
MET2.7[1][7][9]
MET (mutant isoforms)0.37 - 6[1][6][9]
TIE28.0[1][7][9]
VEGFR29.2[1][7][9]
TRKA (Trk1)0.85[1][3][9]
TRKB (Trk2)4.6[1][3][9]
TRKC (Trk3)0.83[1][3]
FLT39.3[1][9]

Table 2: Cellular Inhibitory Activity of this compound

Cell LineCancer TypeAssayIC50 (nM)
EBC-1Non-Small Cell Lung CancerMET Phosphorylation0.85[1][3]
MKN-45Gastric CancerMET Phosphorylation2.2[1][3]
U-87 MGGlioblastomaMET Phosphorylation6.2[1][3][9]
HUVEC-HGF-stimulated MET Phosphorylation2.3[6]
HUVEC-VEGF-stimulated VEGFR2 Phosphorylation4.7[6][7]
HUVEC-ANG1-stimulated TIE2 Phosphorylation1.0[6][7]
EA.hy926-ANG1-stimulated TIE2 Phosphorylation2.6[6][7]
KM-12Colon CancerTRKA Phosphorylation1.4[6]
K562Chronic Myelogenous LeukemiaNGF-stimulated TRKA Phosphorylation0.69[6]
SK-N-SHNeuroblastomaNGF-stimulated TRKA Phosphorylation1.2[6]
A549Non-Small Cell Lung CancerHGF-induced Cell Migration13[1][9]
MV-4-11Acute Myeloid LeukemiaCell Proliferation12[1][9]
EBC-1Non-Small Cell Lung CancerCell ProliferationPotent Inhibition (IC50 not specified)[6]
MKN-45Gastric CancerCell ProliferationPotent Inhibition (IC50 not specified)[6]
KM-12Colon CancerCell ProliferationPotent Inhibition (IC50 not specified)[6]
M-NFS-60Myeloid LeukemiaCell Proliferation770[6]
Various Glioblastoma Stem Cell LinesGlioblastomaCell ViabilitySensitive (IC50 < 2.5 µM) to Resistant (IC50 > 2.5 µM)[10]

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.

Cell Viability / Proliferation Assay

This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells.

Cell_Viability_Assay_Workflow start Start plate_cells Plate cells in 96- or 384-well plates start->plate_cells add_this compound Add serial dilutions of this compound plate_cells->add_this compound incubate Incubate for 72 hours add_this compound->incubate add_reagent Add viability reagent (e.g., Resazurin, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per manufacturer's instructions add_reagent->incubate_reagent read_plate Read fluorescence or luminescence on a plate reader incubate_reagent->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well or 384-well clear-bottom black plates

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well or 384-well plates at a predetermined optimal density. Densities can range from 625 to 10,000 cells per well depending on the cell line.[6][9][11]

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the IC50.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions.[6][9][11]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 1-4 hours for Resazurin).

    • Measure the fluorescence (for Resazurin) or luminescence (for CellTiter-Glo®) using a plate reader.[6][11]

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Kinase Phosphorylation Assay (ELISA or Western Blot)

This protocol is designed to measure the inhibition of receptor tyrosine kinase phosphorylation by this compound.

Phosphorylation_Assay_Workflow start Start plate_cells Plate cells in 6- or 12-well plates start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight add_this compound Add serial dilutions of this compound incubate_overnight->add_this compound incubate_drug Incubate for 4-6 hours add_this compound->incubate_drug stimulate Stimulate with ligand (e.g., HGF, VEGF, ANG-1) incubate_drug->stimulate incubate_ligand Incubate for 10-15 minutes stimulate->incubate_ligand lyse_cells Lyse cells and collect protein incubate_ligand->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein detection Detection (ELISA or Western Blot) quantify_protein->detection end End detection->end

Caption: Workflow for a kinase phosphorylation assay.

Materials:

  • Cell line of interest (e.g., HUVEC, EBC-1, MKN-45)

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Ligand for stimulation (e.g., HGF, VEGF, ANG-1)

  • Lysis buffer with protease and phosphatase inhibitors

  • Phospho-specific and total protein antibodies for the kinase of interest

  • ELISA kit or Western blot reagents

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well or 12-well plates and allow them to attach overnight.[3]

  • Serum Starvation (Optional):

    • For some assays, it may be necessary to serum-starve the cells for a few hours to reduce basal receptor phosphorylation.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 4 to 6 hours.[3]

  • Ligand Stimulation:

    • Stimulate the cells with the appropriate ligand (e.g., 40-50 ng/mL HGF, 200 ng/mL VEGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.[3]

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection:

    • For ELISA: Follow the manufacturer's instructions for the phospho-kinase ELISA kit.[3]

    • For Western Blot:

      • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

      • Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase.

      • Wash and incubate with a secondary antibody.

      • Detect the signal using an appropriate detection reagent.

      • Strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or the ELISA signal.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized values against the this compound concentration to determine the IC50.

Cell Migration Assay

This protocol assesses the effect of this compound on HGF-induced cell migration.

Materials:

  • Cell line capable of migration in response to HGF (e.g., A549)

  • Migration assay plates (e.g., Oris™ Cell Migration Assay)

  • Serum-free medium and medium with low serum (e.g., 0.5% FBS)

  • This compound stock solution

  • HGF

  • Calcein-AM (for fluorescent labeling)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into the migration assay plates with stoppers in place and allow them to form a confluent monolayer around the stopper.[3]

  • Creation of Migration Zone:

    • After overnight incubation, remove the stoppers to create a cell-free detection zone.[3]

  • Compound and Ligand Treatment:

    • Add medium with low serum containing different concentrations of this compound to the wells.

    • Incubate for 4 hours.[3]

    • Add HGF (e.g., 40 ng/mL) to induce migration and incubate for 48 hours.[3]

  • Cell Staining and Imaging:

    • Add Calcein-AM to fluorescently label the cells.[3]

    • Attach the plate mask to expose only the migration area.[3]

  • Quantification and Analysis:

    • Measure the fluorescence in the detection zone using a plate reader.[3]

    • Calculate the percentage of migration inhibition relative to the HGF-treated control and determine the IC50.

Conclusion

This compound is a potent inhibitor of key oncogenic signaling pathways. The provided protocols and concentration guidelines offer a starting point for in vitro studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful dose-response studies are crucial for determining the optimal working concentration of this compound in any given cell-based assay.

References

Application Notes and Protocols: Altiratinib Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing and utilizing a xenograft mouse model to evaluate the in-vivo efficacy of altiratinib, a multi-targeted kinase inhibitor. The included data and methodologies are intended to guide researchers in designing and executing robust preclinical studies.

Introduction

This compound (DCC-2701) is a potent, orally bioavailable inhibitor of several receptor tyrosine kinases, including c-Met (MET), Tropomyosin receptor kinases (TRK A, B, and C), TIE2, and VEGFR2.[1][2][3] These kinases are crucial regulators of cellular processes such as proliferation, survival, motility, and angiogenesis, and their aberrant activation is implicated in tumor growth and metastasis.[2][4] this compound's mechanism of action involves binding to the switch control pocket of these kinases, inducing an inactive conformation and thereby blocking downstream signaling pathways.[5] This multi-targeted approach allows this compound to inhibit tumor initiation, progression, and mechanisms of drug resistance.[5]

Quantitative Data Summary

The following tables summarize the in-vitro potency of this compound against various kinases and cell lines, as well as reported in-vivo study parameters.

Table 1: this compound In-Vitro Kinase Inhibition

Target KinaseIC50 (nM)
MET2.7
MET (mutant forms)0.3 - 6
TRKA (Trk1)0.85 - 0.9
TRKB (Trk2)4.6
TRKC (Trk3)0.8 - 0.83
TIE28
VEGFR29.2
FLT39.3

Data sourced from MedChemExpress and Selleck Chemicals.[1][6]

Table 2: this compound In-Vitro Cellular Activity

Cell LineTarget PathwayIC50 (nM)
K562NGF-stimulated TRKA phosphorylation0.69
SK-N-SHNGF-stimulated TRKA phosphorylation1.2
KM-12Constitutive TRKA phosphorylation1.4
HUVECsHGF-stimulated MET phosphorylation2.3
HUVECsANG1-stimulated TIE2 phosphorylation1.0
EA.hy926ANG1-stimulated TIE2 phosphorylation2.6
HUVECsVEGF-stimulated VEGFR2 phosphorylation4.7
EBC-1MET-amplified proliferationPotent Inhibition
MKN-45MET-amplified proliferationPotent Inhibition
KM-12TPM3-TRKA fusion proliferationPotent Inhibition
MV-4-11FLT3-ITD mutant proliferation12

Data sourced from Selleck Chemicals and MedChemExpress.[1][6]

Table 3: this compound In-Vivo Xenograft Model Parameters

Animal ModelCell LineDosageAdministration Route
Female Nude MiceMKN-4510 and 30 mg/kgOral
Mouse ModelU87 (Glioma)Not SpecifiedSystemic
PyMT Syngeneic ModelMammary TumorNot SpecifiedNot Specified

Data sourced from Selleck Chemicals.[1]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway Inhibition

Altiratinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Met c-Met PI3K_Akt PI3K/Akt Pathway Met->PI3K_Akt MAPK MAPK Pathway Met->MAPK Trk TRK Trk->PI3K_Akt Trk->MAPK AXL AXL AXL->PI3K_Akt AXL->MAPK PKC PKC Pathway AXL->PKC VEGFR2 VEGFR2 VEGFR2->PI3K_Akt VEGFR2->MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis TIE2 TIE2 TIE2->PI3K_Akt TIE2->Angiogenesis This compound This compound This compound->Met This compound->Trk This compound->AXL This compound->VEGFR2 This compound->TIE2 Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation Invasion Invasion MAPK->Invasion PKC->Invasion

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways.

Xenograft Mouse Model Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MKN-45, U87) Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Injection 4. Subcutaneous Injection of Tumor Cells Cell_Harvest->Injection Animal_Prep 3. Animal Preparation (Immunodeficient Mice, 4-6 weeks old) Animal_Prep->Injection Tumor_Growth 5. Tumor Growth Monitoring (Calipers) Injection->Tumor_Growth Grouping 6. Randomization into Cohorts (Tumor Volume ~50-100 mm³) Tumor_Growth->Grouping Treatment 7. This compound Administration (Oral Gavage) Grouping->Treatment Measurement 8. Continued Tumor Measurement Treatment->Measurement Euthanasia 9. Euthanasia & Tumor Excision Measurement->Euthanasia Analysis 10. Data Analysis (TGI) & Histopathology Euthanasia->Analysis

Caption: Workflow for an this compound xenograft mouse model study.

Experimental Protocols

1. Cell Culture

  • Cell Lines: Select appropriate cancer cell lines with known alterations in this compound's target pathways (e.g., MET-amplified MKN-45 or EBC-1 cells, TPM3-TRKA fusion KM-12 cells).

  • Culture Conditions: Grow cells in the recommended complete medium, ensuring they are free from contamination.[7] Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 70-80% confluency to maintain exponential growth.[7]

2. Animal Models

  • Strain: Use immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice) to prevent rejection of the human tumor xenograft.[8][9]

  • Age and Sex: Typically, 4-6 week old female mice are used.[7][9] An exception is made for prostate cancer models where male mice are used.[9]

  • Acclimatization: Allow mice to acclimate to the facility for at least 3-5 days before any experimental procedures.[7]

  • Housing: House mice in specific-pathogen-free (SPF) conditions.[10]

3. Tumor Cell Implantation

  • Cell Preparation:

    • Harvest cells that are in the logarithmic growth phase.

    • Wash cells twice with sterile phosphate-buffered saline (PBS).[7]

    • Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Viability should be >95%.[7]

    • Resuspend the cell pellet in an appropriate volume of sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) to the desired concentration (e.g., 3 x 10^6 cells per injection).[7]

  • Injection Procedure:

    • Anesthetize the mouse according to approved institutional protocols.

    • Sterilize the injection site (typically the lower flank) with an antiseptic solution.[7]

    • Using a 1-cc syringe with a 27- or 30-gauge needle, subcutaneously inject the cell suspension (typically 100-200 µL).[7]

4. Tumor Growth Monitoring and Treatment

  • Tumor Measurement:

    • Begin monitoring for palpable tumors a few days after injection.

    • Once tumors are established, measure their dimensions (length and width) with digital calipers 2-3 times per week.[9]

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[7]

  • Randomization and Treatment Initiation:

    • When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.[7][8]

    • Prepare this compound for oral administration in a suitable vehicle.

    • Administer this compound or the vehicle control to the respective groups at the predetermined dosages (e.g., 10 mg/kg, 30 mg/kg) and schedule.[1]

  • Monitoring:

    • Continue to measure tumor volumes and body weights throughout the study.

    • Monitor the animals for any signs of toxicity or adverse effects.

5. Endpoint Analysis

  • Study Termination: Euthanize mice when tumors reach the protocol-defined endpoint (e.g., a specific volume limit) or at the end of the study period.

  • Data Analysis:

    • Calculate the percentage of tumor volume change for each mouse.[9]

    • Determine the Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100%.[9]

  • Tissue Collection: At necropsy, excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, immunohistochemistry, or molecular analysis).

Disclaimer: This protocol is a general guideline. All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Researchers should optimize specific parameters such as cell numbers, vehicle formulation, and treatment schedules based on their experimental goals and cell lines used.

References

Application Notes and Protocols for Oral Administration of Altiratinib in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral administration and dosage of Altiratinib (also known as DCC-2701) in murine models, based on preclinical research. This compound is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases, including MET, TIE2, VEGFR2, and TRK.[1][2] This document outlines established dosages, formulation methods, and experimental protocols to guide researchers in designing in vivo studies.

Data Presentation: In Vivo Dosage and Administration of this compound

The following tables summarize the oral dosages of this compound used in various mouse models as reported in preclinical studies.

Table 1: this compound Dosage in Xenograft Mouse Models

Mouse ModelDosageAdministration RouteVehicleStudy FocusReference
MKN-45 (gastric cancer)10 mg/kg, once daily (QD)Oral gavage0.4% Hydroxypropylmethylcellulose (HPMC)Efficacy and Pharmacodynamics[3]
MKN-45 (gastric cancer)30 mg/kg, once daily (QD)Oral gavage0.4% HPMCEfficacy and Pharmacodynamics[3][4]
MKN-45 (gastric cancer)5 mg/kg, twice daily (BID)Oral gavage0.4% HPMCEfficacy[3]
GSC11 (glioblastoma)10 mg/kg, twice daily (BID)Oral gavage0.4% HPMCEfficacy (monotherapy and combination)[5]
GSC17 (glioblastoma)10 mg/kg, twice daily (BID)Oral gavage0.4% HPMCEfficacy (monotherapy and combination)[5]
U87-MG (glioblastoma)Not specified in detailOral gavageNot specified in detailSurvival and Pharmacodynamics[6]
A375 (melanoma)Not specified in detailOral gavage0.4% HPMCEfficacy[3]
SKOV3 (ovarian cancer)10 or 20 mg/kg, for 28 daysNot specifiedNot specifiedTumor burden reduction[7]

Table 2: Pharmacodynamic Effects of Oral this compound Administration

Mouse ModelDosageEffectTime PointReference
MKN-45 xenograft30 mg/kg (single oral dose)>95% inhibition of MET phosphorylation24 hours[4][]
MKN-45 xenograft10 mg/kg (single oral dose)Complete inhibition of MET phosphorylation, 73% at 24 hours12 hours[4]
PyMT syngeneic breast cancerNot specified in detailReduced tumoral TIE2+ stromal cell density and lung metastasis3 weeks[3][6]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound Formulation

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

  • This compound (DCC-2701) powder

  • 0.4% Hydroxypropylmethylcellulose (HPMC) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), appropriate size for mice

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the mice, calculate the total amount of this compound needed. For a 20g mouse at 10 mg/kg, you would need 0.2 mg per mouse.

  • Prepare the vehicle: Prepare a 0.4% HPMC solution by dissolving the appropriate amount of HPMC powder in sterile water. Gentle heating and stirring may be required to fully dissolve the HPMC. Allow the solution to cool to room temperature.

  • Prepare the this compound suspension:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of 0.4% HPMC vehicle to achieve the desired final concentration. A common dosing volume for mice is 100 µL to 200 µL.

    • Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Oral Administration (Gavage):

    • Gently restrain the mouse.

    • Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the mouse briefly after administration to ensure there are no adverse reactions.

    • The suspension should be prepared fresh daily and vortexed before each administration to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

This protocol outlines a typical workflow for assessing the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.[3][5]

Materials:

  • Female nude mice (4-6 weeks old)[5]

  • Cancer cell line of interest (e.g., MKN-45, GSC11)

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS

  • Syringes and needles for cell implantation

  • Calipers for tumor measurement

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control (0.4% HPMC)

Procedure:

  • Cell Culture and Preparation: Culture the selected cancer cells under appropriate conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 5 x 10^5 cells for GSC11).[5]

  • Tumor Cell Implantation: Inoculate the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., average volume of 100-200 mm³), use calipers to measure the tumor dimensions (length and width). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation: When tumors reach the desired average volume, randomize the mice into treatment and control groups (e.g., n=10 per group).[3]

  • Drug Administration:

    • Treatment Group: Administer this compound orally at the selected dose and schedule (e.g., 10 mg/kg, BID).[5]

    • Control Group: Administer the vehicle (0.4% HPMC) on the same schedule.[5]

  • Efficacy Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for the specified duration (e.g., 21-28 days).[3]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as pharmacodynamics (see Protocol 3).

Mandatory Visualizations

Signaling_Pathways_Inhibited_by_this compound cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases HGF HGF MET MET HGF->MET ANG Angiopoietins (ANG) TIE2 TIE2 ANG->TIE2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis, Invasion) MET->Downstream TIE2->Downstream VEGFR2->Downstream This compound This compound This compound->MET This compound->TIE2 This compound->VEGFR2

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow_for_In_Vivo_Efficacy_Study start Start: Cancer Cell Culture implantation Subcutaneous Implantation of Cells into Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice into Treatment Groups monitoring->randomization treatment Oral Administration: - this compound - Vehicle Control randomization->treatment data_collection Data Collection: - Tumor Volume - Body Weight treatment->data_collection Daily/Twice Daily endpoint Endpoint: - Tumor Excision - Pharmacodynamic Analysis treatment->endpoint End of Study data_collection->treatment

Caption: Workflow for an in vivo efficacy study.

References

Application Notes and Protocols: Western Blot Analysis for p-MET Inhibition by Altiratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altiratinib (DCC-2701) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases, with significant activity against MET, TIE2, and VEGFR2.[1][2][3][4] The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/MET signaling pathway is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention.[1]

Upon HGF binding, MET dimerizes and autophosphorylates at specific tyrosine residues (Tyr1234/1235) in its kinase domain, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[5] this compound is designed to inhibit this critical phosphorylation step, thereby blocking MET-driven oncogenic signaling.[2][4]

These application notes provide a detailed protocol for utilizing Western blot analysis to quantitatively assess the inhibitory effect of this compound on MET phosphorylation in cancer cell lines.

Key Concepts & Signaling Pathway

The MET signaling pathway is a critical regulator of cell growth and motility. The binding of HGF to the MET receptor triggers a cascade of phosphorylation events that activate downstream effectors. This compound acts as a type II inhibitor, binding to the inactive conformation of the MET kinase and preventing its phosphorylation and subsequent activation.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET MET Receptor pMET p-MET (Tyr1234/1235) MET->pMET Autophosphorylation HGF HGF HGF->MET Binds GAB1 GAB1 pMET->GAB1 RAS RAS pMET->RAS This compound This compound This compound->pMET Inhibits PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified MET Signaling Pathway and this compound's Point of Inhibition.

Quantitative Data Summary

This compound has demonstrated potent inhibition of MET phosphorylation across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

Cell LineCancer TypeMET Statusp-MET Inhibition IC50 (nM)Reference
EBC-1Non-Small Cell Lung CancerAmplified0.85[1][6]
MKN-45Gastric CancerAmplified2.2[1][6]
U-87 MGGlioblastomaHGF/MET Co-expressed6.2[1][6]
HUVECEndothelial CellsHGF-Stimulated2.3[7]

Experimental Protocol: Western Blot for p-MET

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-MET and total MET levels.

Materials and Reagents
  • Cell Lines: EBC-1, MKN-45, or U-87 MG cells

  • This compound (DCC-2701): Prepare stock solutions in DMSO.

  • Cell Culture Media and Reagents: As required for the chosen cell line.

  • Recombinant Human HGF: For cell lines requiring stimulation.

  • Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[8]

  • BCA Protein Assay Kit

  • SDS-PAGE Gels: 4-12% Bis-Tris gels are recommended.[8]

  • Transfer Buffer: Standard Tris-Glycine transfer buffer.[8]

  • Membranes: PVDF or nitrocellulose membranes.[9]

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-phospho-MET (Tyr1234/1235) antibody

    • Rabbit or Mouse anti-total MET antibody

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate

  • Imaging System: Capable of detecting chemiluminescent signals.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis A 1. Cell Seeding & Culture B 2. This compound Treatment (e.g., 2 hours) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-MET, Total MET, Loading Control) G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection I->J K 11. Densitometry Analysis J->K L 12. Normalization & IC50 Calculation K->L

Figure 2: Workflow for Western Blot Analysis of p-MET Inhibition.
Step-by-Step Method

1. Cell Culture and Treatment: a. Seed cells (e.g., EBC-1, MKN-45, or U-87 MG) in appropriate culture plates and grow to 70-80% confluency.[8] b. For cell lines requiring ligand stimulation (e.g., HUVEC), serum-starve the cells overnight before treatment.[5] c. Prepare serial dilutions of this compound in culture media. A common concentration range to test is 0.1 nM to 1000 nM. d. Treat the cells with the various concentrations of this compound for a specified time (e.g., 2 hours). Include a DMSO-treated vehicle control. e. If required, stimulate the cells with HGF (e.g., 100 ng/mL) for a short period (e.g., 20 minutes) before lysis.[5]

2. Cell Lysate Preparation: a. Aspirate the culture media and wash the cells twice with ice-cold PBS.[8] b. Add ice-cold lysis buffer supplemented with inhibitors to the plate.[8] c. Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.[8] d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[8] f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer: a. Prepare samples for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[9] b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9] Include a molecular weight marker. c. Run the gel according to the manufacturer's recommendations.[9] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

5. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10] b. Incubate the membrane with the primary antibody (e.g., anti-p-MET) diluted in blocking buffer overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 10 minutes each with TBST.[9] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11] e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[8] b. Capture the chemiluminescent signal using an imaging system. c. To analyze total MET and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 5b through 6b. d. Perform densitometry analysis on the resulting bands to quantify the protein levels. e. Normalize the p-MET signal to the total MET signal for each sample. Further normalization to the loading control (e.g., GAPDH) can account for loading inaccuracies. f. Plot the normalized p-MET levels against the concentration of this compound to determine the IC50 value.

Troubleshooting and Considerations

  • Signal Saturation: Ensure that the detected signals for both the target protein and the loading control are within the linear range of detection of the imaging system to allow for accurate quantification.[12] This may require optimizing antibody concentrations and exposure times.

  • Loading Controls: Housekeeping proteins like GAPDH or β-actin are commonly used for normalization. However, it is crucial to verify that the expression of the chosen loading control is not affected by the experimental treatments.[13]

  • Stripping and Re-probing: While efficient, stripping can lead to some protein loss. It is important to confirm efficient removal of the previous antibodies and the integrity of the target protein after stripping.

  • Data Reproducibility: To ensure the reliability of the quantitative data, it is essential to perform multiple biological replicates.[14]

By following this detailed protocol, researchers can effectively and quantitatively evaluate the inhibitory activity of this compound on MET phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Altiratinib in Sensitive Cell Lines: EBC-1 and MKN-45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altiratinib (DCC-2701) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases, including MET, Tropomyosin receptor kinases (TRK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in two preclinical cancer cell line models, EBC-1 (non-small cell lung cancer) and MKN-45 (gastric cancer), which exhibit sensitivity to the compound due to MET gene amplification.[1][4][5][6][7][8][9][10][11][12]

The EBC-1 cell line, derived from human lung squamous carcinoma, and the MKN-45 cell line, from human gastric adenocarcinoma, both harbor MET gene amplification, leading to overexpression and constitutive activation of the MET receptor.[4][5][6][7][9][10][12] This genetic characteristic makes them highly dependent on MET signaling for proliferation and survival, and thus particularly susceptible to MET-targeted inhibitors like this compound.[1][8][13]

These application notes are intended to guide researchers in designing and executing experiments to study the effects of this compound on these sensitive cell lines, facilitating further investigation into its therapeutic potential.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseCell LineAssay TypeIC50 (nmol/L)Reference
MET PhosphorylationEBC-1ELISA0.85[8][13]
MET PhosphorylationMKN-45ELISA2.2[8][13]
Cellular ProliferationEBC-1Resazurin AssayNot explicitly stated, but potent inhibition observed[1][8][13]
Cellular ProliferationMKN-45Resazurin AssayPotent inhibition observed[1][8][13]
TRKA, B, C-Kinase Assay0.9, 4.6, 0.8[1]
TIE2-Kinase Assay8.0[8]
VEGFR2-Kinase Assay9.2[8]
Table 2: Cell Seeding Densities for Proliferation Assays
Cell LineSeeding Density (cells/well)Plate FormatReference
EBC-12,50096-well[1][8]
MKN-455,00096-well[1][8]

Signaling Pathways

This compound exerts its effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the simplified signaling cascades of MET, TRK, and VEGFR, which are targeted by this compound.

MET_Signaling_Pathway HGF HGF MET c-MET Receptor HGF->MET Binds & Activates GRB2_SOS GRB2/SOS MET->GRB2_SOS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 This compound This compound This compound->MET Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Proliferation, Survival, Invasion RAF_MEK_ERK->Proliferation AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR AKT_mTOR->Proliferation STAT3->Proliferation

Caption: Simplified c-MET signaling pathway inhibited by this compound.

TRK_Signaling_Pathway Neurotrophins Neurotrophins (e.g., NGF, BDNF) TRK TRK Receptor (A, B, C) Neurotrophins->TRK Binds & Activates Shc_PLCg Shc / PLCγ TRK->Shc_PLCg This compound This compound This compound->TRK Inhibits RAS_MAPK RAS/MAPK Pathway Shc_PLCg->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Shc_PLCg->PI3K_AKT CellSurvival Cell Growth, Survival, Differentiation RAS_MAPK->CellSurvival PI3K_AKT->CellSurvival

Caption: Simplified TRK signaling pathway inhibited by this compound.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK VEGFR2->RAS_MAPK This compound This compound This compound->VEGFR2 Inhibits Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Endothelial_Cell PI3K_AKT->Endothelial_Cell RAS_MAPK->Endothelial_Cell

Caption: Simplified VEGFR2 signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of this compound on EBC-1 and MKN-45 cells.

Protocol 1: Cell Proliferation Assay (Resazurin-Based)

This protocol is used to determine the effect of this compound on the proliferation of EBC-1 and MKN-45 cells.

Materials:

  • EBC-1 or MKN-45 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence detection (Ex/Em: ~540/590 nm)

Workflow Diagram:

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate1 Incubate Overnight Seed->Incubate1 Prepare_Drug Prepare Serial Dilutions of this compound Incubate1->Prepare_Drug Add_Drug Add Drug to Wells Prepare_Drug->Add_Drug Incubate2 Incubate for 72 hours Add_Drug->Incubate2 Add_Resazurin Add Resazurin Incubate2->Add_Resazurin Incubate3 Incubate 1-4 hours Add_Resazurin->Incubate3 Read_Fluorescence Read Fluorescence Incubate3->Read_Fluorescence Analyze Analyze Data (IC50) Read_Fluorescence->Analyze

References

Application Notes and Protocols for Evaluating Altiratinib Efficacy in an Orthotopic U87-MG Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies. The U-87 MG cell line, derived from a human malignant glioma, is a cornerstone for GBM research. When implanted into the brain of immunodeficient mice, this cell line can establish an orthotopic xenograft model that allows for the study of tumor growth in a more clinically relevant environment. Altiratinib (DCC-2701) is a potent, orally bioavailable multi-kinase inhibitor targeting MET, TIE2, VEGFR2, and TRK kinases. These signaling pathways are implicated in tumor cell proliferation, invasion, angiogenesis, and resistance to therapy. Notably, this compound exhibits significant penetration of the blood-brain barrier, making it a promising candidate for treating brain cancers like glioblastoma. This document provides detailed protocols for utilizing the orthotopic U87-MG xenograft model to assess the preclinical efficacy of this compound.

Signaling Pathways of this compound

Altiratinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_this compound cluster_downstream Downstream Effects HGF HGF MET c-MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 ANG Angiopoietins TIE2 TIE2 ANG->TIE2 NGF NGF TRK TRK NGF->TRK Proliferation Cell Proliferation MET->Proliferation Invasion Invasion/ Metastasis MET->Invasion Survival Cell Survival MET->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis TIE2->Angiogenesis TRK->Proliferation TRK->Survival This compound This compound This compound->MET This compound->VEGFR2 This compound->TIE2 This compound->TRK

Caption: this compound inhibits multiple receptor tyrosine kinases.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Tumor Growth & Treatment cluster_analysis Analysis A U87-MG Cell Culture B Cell Harvest and Preparation A->B C Orthotopic Injection into Immunocompromised Mice B->C D Tumor Establishment Confirmation (Bioluminescence Imaging) C->D E Randomization into Treatment Groups D->E F Treatment with this compound or Vehicle Control E->F G Monitor Tumor Growth (BLI) and Animal Well-being F->G H Endpoint: Survival Study G->H I Endpoint: Tumor Burden Analysis (Histology, IHC) G->I J Data Analysis H->J I->J

Caption: Orthotopic U87-MG xenograft model workflow.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
U-87 MG Cell LineATCCHTB-14
Eagle's Minimum Essential Medium (EMEM)ATCC30-2003
Fetal Bovine Serum (FBS)Gibco10082147
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DPBS (without Ca2+ and Mg2+)Gibco14190144
Matrigel® MatrixCorning354234
This compound (DCC-2701)Selleck ChemicalsS7071
Vehicle (e.g., 0.5% methylcellulose)Sigma-AldrichM0512
LuciferinPerkinElmer122799
Athymic Nude Mice (nu/nu)Charles RiverStrain Code 490
Stereotaxic ApparatusStoelting51730
Anesthetics (e.g., Isoflurane)------
Bioluminescence Imaging SystemIVIS Spectrum---
Formalin (10%, neutral buffered)------
Paraffin------
Primary Antibodies (e.g., Ki-67, CD31)------
Secondary Antibodies------

Detailed Experimental Protocols

U87-MG Cell Culture and Maintenance

The U-87 MG cell line is cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Growth Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Rinse the cell monolayer with DPBS.

    • Add 0.25% Trypsin-EDTA and incubate for 5-15 minutes until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:4.

  • Luciferase Labeling: For in vivo imaging, U-87 MG cells should be transduced with a lentiviral vector expressing luciferase and selected to create a stable cell line (U87-MG-Luc).

Orthotopic U87-MG Xenograft Model Establishment

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation:

    • Harvest U87-MG-Luc cells during the logarithmic growth phase.

    • Wash the cells with sterile, serum-free medium or DPBS.

    • Resuspend the cells in a 1:1 mixture of DPBS and Matrigel® at a concentration of 1 x 10^5 cells/5 µL. Keep the cell suspension on ice.

  • Stereotactic Injection:

    • Anesthetize 6-8 week old female athymic nude mice.

    • Secure the mouse in a stereotaxic apparatus.

    • Create a midline scalp incision to expose the skull.

    • Drill a small burr hole at specific coordinates relative to the bregma (e.g., 1 mm anterior, 2 mm lateral, 3 mm deep) to target the striatum.

    • Slowly inject 5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.

    • Monitor the mice during recovery.

This compound Administration
  • Tumor Establishment: Approximately 7-10 days after cell injection, confirm tumor engraftment and measure the initial tumor burden via bioluminescence imaging (BLI).

  • Randomization: Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

  • Dosing: Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 10-30 mg/kg, once or twice daily). The control group receives the vehicle alone. Treatment should continue for a specified duration (e.g., 21-28 days).

Tumor Growth Monitoring and Efficacy Evaluation
  • Bioluminescence Imaging (BLI):

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • After 10-15 minutes, image the anesthetized mice using an in vivo imaging system.

    • Quantify the bioluminescent signal (photons/second) from the head region.

    • Perform BLI weekly to monitor tumor growth.

  • Survival Analysis: Monitor a separate cohort of mice until they exhibit neurological symptoms or a predetermined body weight loss, at which point they should be euthanized. Record the date of euthanasia to determine the survival duration.

  • Body Weight and Clinical Signs: Record the body weight of each mouse twice weekly and monitor for any adverse clinical signs.

Histological and Immunohistochemical Analysis

At the end of the study, euthanize the mice and perfuse them with saline followed by 10% neutral buffered formalin.

  • Tissue Processing: Carefully dissect the brains and fix them in formalin. Process the tissues and embed them in paraffin.

  • H&E Staining: Stain brain sections with Hematoxylin and Eosin (H&E) to visualize tumor morphology and size.

  • Immunohistochemistry (IHC): Perform IHC on brain sections to assess:

    • Proliferation: Ki-67 staining.

    • Angiogenesis: CD31 staining to quantify microvessel density.

    • Target Engagement: Phospho-MET, Phospho-VEGFR2 staining.

Data Presentation

Table 1: Effect of this compound on Tumor Growth in Orthotopic U87-MG Xenografts

Treatment GroupDay 7 (Photons/s)Day 14 (Photons/s)Day 21 (Photons/s)Day 28 (Photons/s)% Tumor Growth Inhibition (Day 28)
Vehicle Control1.5 x 10^6 (± 0.3)8.2 x 10^6 (± 1.5)4.5 x 10^7 (± 0.9)2.1 x 10^8 (± 0.5)-
This compound (10 mg/kg)1.4 x 10^6 (± 0.2)4.1 x 10^6 (± 0.8)1.2 x 10^7 (± 0.3)5.8 x 10^7 (± 0.2)72.4%
This compound (30 mg/kg)1.5 x 10^6 (± 0.3)2.5 x 10^6 (± 0.5)4.9 x 10^6 (± 0.2)1.1 x 10^7 (± 0.1)94.8%
Data are presented as mean (± SEM).

Table 2: Survival Analysis of Orthotopic U87-MG Xenograft-Bearing Mice

Treatment GroupMedian Survival (Days)% Increase in Lifespan
Vehicle Control35-
This compound (30 mg/kg)5865.7%
Survival endpoint defined by neurological symptoms or >20% body weight loss.

Table 3: Immunohistochemical Analysis of U87-MG Tumors

Treatment GroupKi-67 Positive Cells (%)Microvessel Density (CD31+ vessels/field)p-MET Staining Intensity (A.U.)
Vehicle Control85 (± 7)42 (± 5)2.8 (± 0.4)
This compound (30 mg/kg)25 (± 4)15 (± 3)0.5 (± 0.1)
Data are presented as mean (± SEM).

Conclusion

The orthotopic U87-MG xenograft model is a valuable tool for the preclinical evaluation of novel therapeutics for glioblastoma. The protocols outlined in this document provide a comprehensive framework for assessing the efficacy of this compound. The multi-targeted action of this compound on key pathways involved in glioblastoma progression, combined with its ability to cross the blood-brain barrier, suggests its potential as a therapeutic agent. Studies using this model have demonstrated that this compound can inhibit tumor growth and prolong survival in bevacizumab-resistant glioblastoma mouse models. The expected outcomes from these protocols, including reduced tumor growth, increased survival, and modulation of biomarkers, would provide strong preclinical evidence to support the further clinical development of this compound for the treatment of glioblastoma.

Application Notes and Protocols: Altiratinib in the Syngeneic PyMT Breast Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MMTV-PyMT (Mouse Mammary Tumor Virus-Polyoma Middle T-antigen) transgenic mouse model is a widely utilized and well-characterized model of human breast cancer. Tumors arising in these mice progress through distinct histological stages that mimic human disease, from hyperplasia to invasive carcinoma and metastasis, particularly to the lung. The model is characterized by the expression of the PyMT oncogene, which activates multiple signaling pathways implicated in cancer, including the PI3K/Akt and MAPK pathways. Due to its immunocompetent nature, the syngeneic transplantable PyMT model, where tumor cells from a PyMT mouse are implanted into a genetically identical wild-type mouse, is an invaluable tool for preclinical evaluation of novel therapeutics, including those that may modulate the tumor microenvironment.

Altiratinib (DCC-2701) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It is designed to provide balanced inhibition of key drivers of tumor growth, angiogenesis, and metastatic progression.[1] Its primary targets include MET, TIE2, and VEGFR2, as well as TRK family kinases.[1][2][3] The combined inhibition of these pathways makes this compound a compelling candidate for cancers like those in the PyMT model, where tumor growth and metastasis are dependent on complex interactions between the tumor cells and their microenvironment.

These application notes provide a comprehensive overview and detailed protocols for utilizing the syngeneic PyMT model to evaluate the efficacy of this compound.

Key Signaling Pathways Targeted by this compound

This compound's mechanism of action involves the simultaneous inhibition of several critical signaling pathways involved in tumorigenesis and angiogenesis.

Altiratinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Outcomes HGF HGF MET MET HGF->MET ANG Angiopoietins (ANG1/2) TIE2 TIE2 ANG->TIE2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Proliferation Tumor Cell Proliferation MET->Proliferation Invasion Invasion & Metastasis MET->Invasion Resistance Drug Resistance MET->Resistance Angiogenesis Angiogenesis & Vascular Permeability TIE2->Angiogenesis TIE2->Resistance VEGFR2->Angiogenesis This compound This compound This compound->MET This compound->TIE2 This compound->VEGFR2 Experimental_Workflow cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis A Derive and Culture PyMT Tumor Cells B Orthotopic Implantation (1x10^6 cells in mammary fat pad) A->B C Tumor Growth to Palpable Size (~100 mm³) D Randomize Mice into Treatment Groups C->D E Administer this compound, Paclitaxel, or Combination D->E F Monitor Tumor Volume (Calipers, 2-3x weekly) E->F G Monitor Body Weight and Animal Health E->G H Endpoint: Tumor Volume Limit or Predefined Time Point F->H G->H I Tumor Excision & Weight H->I J Lung Harvest & Metastasis Quantification H->J K Immunohistochemistry (TIE2, CD31) I->K L Western Blot (p-MET, p-TIE2, p-VEGFR2) I->L

References

Troubleshooting & Optimization

Optimizing Altiratinib Dosage for In Vitro Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Altiratinib dosage for in vitro experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as DCC-2701) is an orally bioavailable, multi-targeted kinase inhibitor.[1] Its primary targets include MET, TIE2, VEGFR2, FLT3, and Trk kinases.[2][3] By inhibiting these kinases, this compound can disrupt key signaling pathways involved in tumor growth, angiogenesis, invasion, and drug resistance.[4][5][6]

Q2: What is a good starting concentration range for this compound in cell-based assays?

A sensible starting point for most cell-based assays is to test a wide range of concentrations spanning from low nanomolar (nM) to low micromolar (µM). Based on published IC50 values, a range of 1 nM to 1 µM is often a reasonable starting point for sensitive cell lines.[7][8] For less sensitive cell lines, concentrations up to 10 µM may be necessary.[7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare my this compound stock solution?

This compound is soluble in DMSO.[3][5][8] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO, which can then be serially diluted to the desired working concentrations in your cell culture medium.[2] To prepare a 10 mM stock solution, dissolve 5.1046 mg of this compound (MW: 510.46 g/mol ) in 1 mL of DMSO.[8] Store stock solutions at -20°C or -80°C to maintain stability.[2] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[2]

Q4: I'm not seeing an effect of this compound on my cells. What could be the problem?

There are several potential reasons for a lack of observed effect:

  • Cell Line Insensitivity: The cell line you are using may not be dependent on the signaling pathways inhibited by this compound. Cell lines with amplification or activating mutations in MET or other target kinases are generally more sensitive.[4][7]

  • Incorrect Dosage: The concentrations used may be too low. It is essential to perform a dose-response curve to determine the IC50 value for your specific cell line.

  • Drug Instability: Ensure that the stock solution has been stored correctly and that the working solutions are freshly prepared for each experiment.

  • Experimental Endpoint: The chosen endpoint may not be appropriate for assessing the effects of this compound. Consider assays that measure proliferation, apoptosis, or the phosphorylation status of its downstream targets.

  • Serum Interactions: Components in the fetal bovine serum (FBS) in your cell culture medium could potentially interfere with the activity of the inhibitor. Consider reducing the serum concentration if appropriate for your cell line.

Q5: I'm observing high toxicity or off-target effects. What should I do?

If you observe excessive cell death or unexpected effects, consider the following:

  • High Concentration: The concentration of this compound may be too high, leading to off-target effects. Titrate the drug to a lower concentration that still effectively inhibits the target of interest.

  • DMSO Toxicity: Ensure that the final concentration of DMSO in your culture medium is not exceeding a toxic level (typically <0.5%). Prepare serial dilutions of your stock solution to minimize the final DMSO concentration.

  • Prolonged Incubation: Long incubation times can sometimes lead to increased toxicity. You may need to optimize the duration of drug exposure for your specific assay.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro experiments.

Table 1: IC50 Values of this compound for Kinase Inhibition

Target KinaseIC50 (nM)
MET2.7[2][3]
MET (mutant forms)0.37 - 6[2]
TIE28.0[2][3][4]
VEGFR29.2[2][3][4]
FLT39.3[2][3]
TrkA (Trk1)0.85[2][3]
TrkB (Trk2)4.6[2][3]
TrkC (Trk3)0.83[2]

Table 2: IC50 Values of this compound in Cell-Based Assays

Cell LineAssay TypeIC50 (nM)
EBC-1 (MET amplified)MET Phosphorylation0.85[4]
MKN-45 (MET amplified)MET Phosphorylation2.2[4]
U-87 MGMET Phosphorylation6.2[2]
HUVEC (HGF stimulated)MET Phosphorylation2.3[7][8]
HUVEC (ANG1 stimulated)TIE2 Phosphorylation1.0[7][8]
EA.hy926 (ANG1 stimulated)TIE2 Phosphorylation2.6[7][8]
HUVEC (VEGF stimulated)VEGFR2 Phosphorylation4.7[7][8]
KM-12TRKA Phosphorylation1.4[8]
MV-4-11 (FLT3-ITD mutant)Cell Proliferation12[2]
EBC-1Cell ProliferationPotent Inhibition (IC50 not specified)[7]
MKN-45Cell ProliferationPotent Inhibition (IC50 not specified)[7]
KM-12Cell ProliferationPotent Inhibition (IC50 not specified)[7]
M-NFS-60Cell Proliferation770[7]
A549, A375, BT-474, HCT-116, PC-3, SK-MEL-28, U87Cell Proliferation> 1000[7]
Glioblastoma Stem Cell Lines (sensitive)Cell Viability< 2500[9]
Glioblastoma Stem Cell Lines (resistant)Cell Viability> 2500[9]

Experimental Protocols

1. Cell Viability/Proliferation Assay (e.g., using Resazurin)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density. Seeding densities can range from 625 to 10,000 cells per well depending on the cell line's growth rate.[7]

  • Cell Adhesion: Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).

  • Incubation: Incubate the plates for a period of 72 hours.[7] This incubation time may need to be optimized.

  • Quantification: Add a viability reagent such as resazurin to each well and incubate according to the manufacturer's instructions. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blotting for Phospho-Kinase Analysis

This protocol provides a general framework for assessing the inhibition of target kinase phosphorylation.

  • Cell Seeding and Starvation: Seed cells in 6-well plates and allow them to grow to 70-80% confluency. For experiments involving growth factor stimulation, serum-starve the cells for 4-6 hours prior to treatment.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Growth Factor Stimulation (if applicable): For receptor tyrosine kinases like MET, VEGFR2, or TIE2, stimulate the cells with the corresponding ligand (e.g., HGF, VEGF, or Angiopoietin-1) for a short period (e.g., 10-15 minutes) before cell lysis.[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the target kinase. Subsequently, incubate with a primary antibody for the total form of the kinase as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

Signaling_Pathways_Inhibited_by_this compound cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 ANG Angiopoietins TIE2 TIE2 ANG->TIE2 NGF NGF TRK Trk NGF->TRK Proliferation Proliferation MET->Proliferation Survival Survival MET->Survival Invasion Invasion MET->Invasion VEGFR2->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis TIE2->Survival TIE2->Angiogenesis TRK->Proliferation TRK->Survival FLT3 FLT3 FLT3->Proliferation This compound This compound This compound->MET Inhibits This compound->VEGFR2 Inhibits This compound->TIE2 Inhibits This compound->TRK Inhibits This compound->FLT3 Inhibits

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow start Start: Define Research Question cell_selection Select Appropriate Cell Line(s) (e.g., MET-amplified) start->cell_selection stock_prep Prepare this compound Stock Solution (10 mM in DMSO) cell_selection->stock_prep dose_response Perform Dose-Response Experiment (e.g., 1 nM - 10 µM) stock_prep->dose_response ic50 Determine IC50 Value dose_response->ic50 functional_assays Conduct Functional Assays (Proliferation, Migration, etc.) ic50->functional_assays mechanism_studies Mechanism of Action Studies (Western Blot for p-Kinases) ic50->mechanism_studies data_analysis Data Analysis and Interpretation functional_assays->data_analysis mechanism_studies->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for this compound dosage optimization.

References

Altiratinib Technical Support Center: Degradation and Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of altiratinib in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. Recommendations vary for the solid form and solutions.

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 3 yearsKeep container tightly sealed and protected from light.[1][2][3]
4°CUp to 2 yearsFor shorter-term storage.
Solution (in DMSO)-80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°CUp to 1 yearUse for shorter-term experiments.[1][2]

2. How should I prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing this compound stock solutions.

  • Recommendation: Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][2]

  • Procedure: To prepare a 10 mM stock solution, dissolve 5.10 mg of this compound in 1 mL of DMSO. Sonication or gentle warming (to 37°C) can aid dissolution.[3]

  • Solubility: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[2] It is practically insoluble in water and ethanol.[2][4][5]

3. I observed precipitation in my this compound stock solution after storage. What should I do?

Precipitation can occur, especially after freeze-thaw cycles or if the solution has been stored for an extended period.

  • Troubleshooting:

    • Warm the vial to 37°C in a water bath for 10-15 minutes.

    • Gently vortex or sonicate the solution until the precipitate redissolves.

    • Before use, visually inspect the solution to ensure it is clear.

  • Prevention:

    • Store stock solutions in small aliquots to minimize freeze-thaw cycles.[1][3]

    • Ensure the cap is tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation.

4. Can I use aqueous buffers to dilute my this compound DMSO stock solution for cell-based assays?

Yes, but care must be taken to avoid precipitation. This compound has poor aqueous solubility.

  • Best Practice: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. When diluting the DMSO stock, add the stock solution to the aqueous buffer or medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause the compound to precipitate.

Troubleshooting Guide: Investigating this compound Degradation

Unexpected experimental results may sometimes be attributed to the degradation of this compound. This guide provides a systematic approach to investigate potential stability issues.

Issue: Loss of biological activity or inconsistent results in my experiments.

This could be due to the degradation of this compound in your experimental setup. Consider the following factors:

  • Exposure to Light: Many small molecules are sensitive to light. Photodegradation can occur upon exposure to ambient laboratory light or specific light sources used in imaging experiments.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidation: The presence of oxidizing agents or reactive oxygen species in the experimental system could lead to oxidative degradation.

Experimental Workflow for Investigating Degradation

G cluster_0 Problem Identification cluster_1 Hypothesis: this compound Degradation cluster_2 Outcome Analysis cluster_3 Conclusion & Further Investigation A Inconsistent or Unexpected Experimental Results B Prepare Fresh this compound Stock Solution A->B C Repeat Key Experiment B->C D Results are Consistent and Expected C->D Yes E Results Remain Inconsistent C->E No F Original Stock Solution was Degraded. Discard and Use Fresh Stocks. D->F G Investigate Other Experimental Variables (e.g., cell line stability, reagent quality) E->G H Consider Forced Degradation Studies (pH, light, temperature) E->H

A logical workflow for troubleshooting this compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hypothetical)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[6][7][8] While specific published data for this compound is limited, this hypothetical protocol based on ICH guidelines can be adapted.[6][9]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound powder

  • HPLC-grade DMSO, acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[10]

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.

    • Photostability: Expose a clear vial containing the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][11][12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with mobile phase.

    • Analyze by a stability-indicating HPLC method to determine the remaining concentration of this compound and detect any degradation products.

Data Presentation:

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation Peaks
0.1 N HCl, 60°C24Hypothetical DataHypothetical Data
0.1 N NaOH, 60°C24Hypothetical DataHypothetical Data
3% H₂O₂, RT24Hypothetical DataHypothetical Data
70°C48Hypothetical DataHypothetical Data
Light Exposure-Hypothetical DataHypothetical Data

Signaling Pathways Modulated by this compound

This compound is a multi-targeted kinase inhibitor that simultaneously inhibits MET, TIE2, and VEGFR2, key drivers of tumor growth, angiogenesis, and drug resistance.[13][14][15]

Signaling_Pathways cluster_MET MET Pathway cluster_VEGFR2 VEGFR2 Pathway cluster_TIE2 TIE2 Pathway HGF HGF MET MET Receptor HGF->MET binds PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK Outcome Tumor Growth Angiogenesis Metastasis PI3K_Akt->Outcome RAS_MAPK->Outcome VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds VEGFR2->RAS_MAPK PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC PLC_PKC->Outcome ANG Angiopoietins TIE2 TIE2 Receptor ANG->TIE2 binds TIE2->PI3K_Akt This compound This compound This compound->MET This compound->VEGFR2 This compound->TIE2

This compound inhibits key signaling pathways involved in cancer progression.

References

Troubleshooting Altiratinib precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Altiratinib precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as DCC-2701) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets include MET, TIE2, VEGFR2, and TRK kinase family members.[2] By inhibiting these kinases, this compound can block key signaling pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and resistance to therapy.[1][2]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound.[3] It is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[4][5] This low aqueous solubility is a critical factor to consider when preparing solutions for cell culture experiments.

Q3: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture media can be attributed to several factors, primarily stemming from its low aqueous solubility. When a concentrated DMSO stock solution of this compound is diluted into the aqueous environment of the cell culture medium, the drug may crash out of solution if its concentration exceeds its solubility limit in the final medium. Other contributing factors can include the pH and composition of the media, the presence of salts, and interactions with other components.[6][7]

Q4: Can the final concentration of DMSO in the cell culture medium affect this compound's solubility?

Yes, while DMSO is an excellent solvent for this compound, its final concentration in the cell culture medium is critical. Most cell lines can tolerate low concentrations of DMSO (typically ≤ 0.5%), but this concentration is often insufficient to maintain a high concentration of a hydrophobic compound like this compound in solution.[8] Exceeding the solubility limit in the final DMSO/media mixture is a common cause of precipitation.

Q5: Does the type of cell culture medium or the presence of serum influence this compound precipitation?

The composition of the cell culture medium can significantly impact drug solubility. Components like salts and buffers can decrease the solubility of hydrophobic compounds.[6] Serum proteins, such as albumin, can sometimes bind to small molecules and either increase their apparent solubility or, in some cases, contribute to aggregation.[9] Therefore, the specific formulation of your medium (e.g., DMEM, RPMI-1640) and the percentage of fetal bovine serum (FBS) can influence whether this compound remains in solution.

Troubleshooting Guides

Issue: Visible Precipitate Formation After Adding this compound to Cell Culture Media

Immediate Corrective Actions:

  • Visual Confirmation: Observe the medium under a microscope to confirm that the observed particles are indeed precipitate and not microbial contamination.

  • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.

  • Optimize Dilution Method: Instead of adding the this compound stock solution directly to the full volume of media, try pre-diluting the stock in a smaller volume of serum-containing media first before adding it to the rest of the culture. The proteins in the serum may help to stabilize the compound.

Systematic Troubleshooting Workflow

If immediate actions do not resolve the issue, a more systematic approach is recommended. The following workflow can help identify and mitigate the cause of precipitation.

Troubleshooting_Workflow Troubleshooting this compound Precipitation A Start: this compound Precipitation Observed B Step 1: Review Stock Solution Preparation A->B C Is the stock solution clear and fully dissolved? B->C D Yes C->D E No C->E G Step 2: Evaluate Dilution Protocol D->G F Re-dissolve stock. Use fresh, anhydrous DMSO. Consider gentle warming or sonication. E->F F->B H How is the stock solution being diluted into the media? G->H I Directly into full volume of media H->I J Serial dilution in media H->J K Recommended: Stepwise dilution. First, dilute in a small volume of serum-containing media. I->K J->K L Step 3: Assess Final Concentration K->L M Is the final concentration of this compound high? L->M N Yes M->N O No M->O P Lower the final concentration. Determine the maximum soluble concentration empirically. N->P Q Step 4: Consider Media Composition O->Q P->L V End: Precipitation Resolved P->V R Are you using serum-free media? Q->R S Yes R->S T No R->T U Consider adding serum or a solubilizing agent (e.g., Pluronic F-68) if compatible with your experiment. S->U T->V U->Q

Caption: A stepwise guide to troubleshooting this compound precipitation.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents. Note that solubility in complex aqueous solutions like cell culture media is not widely published and may need to be determined empirically.

Solvent/VehicleConcentrationNotes
DMSO≥21.55 mg/mL[10]Multiple suppliers report high solubility.
DMSO100 mg/mL (195.9 mM)[11]-
WaterInsoluble[4][11]-
EthanolInsoluble[4][11]-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.90 mM)[12]A clear solution for in vivo administration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Stock_Solution_Protocol This compound Stock Solution Preparation A Start: Weigh this compound Powder B Add appropriate volume of anhydrous, sterile DMSO to achieve desired high concentration (e.g., 10-50 mM). A->B C Vortex thoroughly to dissolve the powder. B->C D If necessary, use a sonicating water bath for 10-15 minutes or warm gently to 37°C to aid dissolution. C->D E Visually inspect the solution to ensure it is clear and free of any particulate matter. D->E F Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. E->F G Store aliquots at -20°C or -80°C, protected from light. F->G H End: Stock Solution Ready for Use G->H

Caption: Workflow for preparing a concentrated this compound stock solution.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

This protocol provides a method to empirically determine the highest concentration of this compound that can be used in your specific cell culture setup without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a dilution series of this compound: In your cell culture medium, prepare a series of dilutions of your this compound stock solution. For example, you could aim for final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration constant and below the level toxic to your cells (e.g., 0.5%).

  • Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 2, 6, 24 hours).

  • Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation. This can be done by eye and, more sensitively, by examining a small aliquot under a microscope.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.

  • Repeat with and without serum: Perform this experiment with your basal medium and your complete medium (containing FBS) to understand the effect of serum on solubility.

Signaling Pathway

This compound targets multiple signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates the primary pathways inhibited by this compound.

Altiratinib_Signaling_Pathway Signaling Pathways Inhibited by this compound HGF HGF MET c-MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 ANG1 ANG-1 TIE2 TIE2 ANG1->TIE2 NGF NGF TRKA TRKA NGF->TRKA PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis TIE2->PI3K_AKT TIE2->Angiogenesis TRKA->RAS_MAPK This compound This compound This compound->MET This compound->VEGFR2 This compound->TIE2 This compound->TRKA Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Metastasis Invasion & Metastasis PI3K_AKT->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Metastasis

Caption: this compound inhibits key signaling pathways in cancer.

References

Validation & Comparative

Altiratinib IC50 Values in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Altiratinib's half-maximal inhibitory concentration (IC50) values across a spectrum of cancer cell lines. The data presented herein has been compiled from various preclinical studies to offer an objective overview of this compound's potency and selectivity. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in different cancer contexts.

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in various human cancer cell lines. The data highlights the differential sensitivity of cancer cells to this compound, correlating with their genetic makeup, such as MET amplification or TRK fusions.

Cancer TypeCell LineKey Genetic Feature(s)This compound IC50 (nmol/L)
Lung Cancer EBC-1MET Amplification0.85[1]
A549KRAS Mutation>1000[2]
Gastric Cancer MKN-45MET Amplification2.2[1]
Colorectal Cancer KM-12TPM3-TRKA Fusion1.4 (constitutive TRKA phosphorylation)[2]
HCT-116KRAS Mutation>1000[2]
Glioblastoma U-87 MGAutocrine HGF/MET signaling6.2 (autocrine MET phosphorylation)[1]
Leukemia K562BCR-ABL Fusion0.69 (NGF-stimulated TRKA phosphorylation)[2]
MV-4-11FLT3-ITD12[3]
Neuroblastoma SK-N-SH-1.2 (NGF-stimulated TRKA phosphorylation)[2]
Breast Cancer BT-474HER2 Amplification>1000[2]
Prostate Cancer PC-3->1000[2]
Melanoma A375BRAF V600E Mutation>1000[2]
SK-MEL-28BRAF V600E Mutation>1000[2]
Endothelial Cells HUVEC-2.3 (HGF-stimulated MET phosphorylation)[2]
HUVEC-4.7 (VEGF-stimulated VEGFR2 phosphorylation)[2]
EA.hy926-2.6 (ANG1-stimulated TIE2 phosphorylation)[2]

Experimental Protocols

The IC50 values presented in this guide are predominantly determined using a resazurin-based cell viability assay. Below is a detailed methodology that represents a standard protocol for such an experiment.

Cell Viability Assay using Resazurin

This protocol outlines the steps to determine the cytotoxic effects of a compound on cultured cells by measuring cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (specific to each cell line)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black tissue culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader with fluorescence detection capabilities (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture flask using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension in a complete culture medium to the desired seeding density. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a complete culture medium from a concentrated stock solution. It is crucial to maintain a consistent final solvent concentration across all wells.

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with medium and solvent alone as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • Resazurin Staining and Incubation:

    • Following the treatment period, add 10 µL of the resazurin solution to each well.[4]

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[5] The optimal incubation time will depend on the metabolic activity of the cell line and should be determined empirically.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength between 530-560 nm and an emission wavelength of 590 nm.[5]

  • Data Analysis:

    • Subtract the background fluorescence from a well containing only medium and resazurin.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the solvent-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for determining IC50 values.

Altiratinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway MET->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway MET->RAS_RAF_MEK_ERK STAT STAT Pathway MET->STAT TIE2 TIE2 TIE2->PI3K_AKT_mTOR VEGFR2 VEGFR2 VEGFR2->PI3K_AKT_mTOR VEGFR2->RAS_RAF_MEK_ERK PLCg PLCγ Pathway VEGFR2->PLCg TRK TRK TRK->PI3K_AKT_mTOR TRK->RAS_RAF_MEK_ERK TRK->PLCg This compound This compound This compound->MET Inhibition This compound->TIE2 Inhibition This compound->VEGFR2 Inhibition This compound->TRK Inhibition Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Metastasis Metastasis PI3K_AKT_mTOR->Metastasis Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Angiogenesis RAS_RAF_MEK_ERK->Metastasis STAT->Proliferation PLCg->Proliferation

Caption: this compound's mechanism of action targeting key signaling pathways.

IC50_Determination_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h treat_cells Treat with Serial Dilutions of this compound incubate_24h->treat_cells incubate_72h Incubate for 72h (Drug Exposure) treat_cells->incubate_72h add_resazurin Add Resazurin Reagent incubate_72h->add_resazurin incubate_1_4h Incubate for 1-4h add_resazurin->incubate_1_4h measure_fluorescence Measure Fluorescence (Plate Reader) incubate_1_4h->measure_fluorescence data_analysis Data Analysis: - Calculate % Viability - Plot Dose-Response Curve measure_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Experimental workflow for determining IC50 values.

References

Combination of Altiratinib and Paclitaxel Demonstrates Synergistic Anti-Tumor Activity in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A promising synergistic anti-tumor effect has been observed in preclinical breast cancer models when combining the multi-targeted tyrosine kinase inhibitor, Altiratinib, with the well-established chemotherapeutic agent, Paclitaxel. This combination therapy has shown to be more effective at inhibiting tumor growth and metastasis than either agent alone, suggesting a potential new therapeutic strategy for breast cancer patients.

A key preclinical study investigated the efficacy of this compound in combination with Paclitaxel in a syngeneic mouse model of breast cancer (PyMT). The results demonstrated a significant enhancement in tumor growth inhibition (TGI) with the combination therapy. While Paclitaxel alone resulted in a 42% TGI and this compound monotherapy achieved a 69% TGI, the combination of both agents led to a remarkable 89% TGI.[1][2] This supra-additive effect strongly indicates a synergistic interaction between the two drugs.

Furthermore, the combination therapy proved more effective in curbing the metastatic spread of breast cancer. This compound alone reduced lung metastases by 74%, and the combination with Paclitaxel resulted in a similar significant reduction of 64%.[1][2] The combination also led to a 62% reduction in the density of TIE2-expressing stromal cells within the tumor, a factor known to contribute to tumor growth and metastasis.[1][2]

Unraveling the Synergistic Mechanism

This compound is a potent inhibitor of multiple receptor tyrosine kinases, including MET, TIE2, and VEGFR2, which are crucial for tumor growth, angiogenesis, and metastasis.[3] Paclitaxel, on the other hand, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[4]

While the precise signaling pathway responsible for the synergy between this compound and Paclitaxel is still under investigation, the multi-targeted nature of this compound suggests several potential mechanisms. By inhibiting VEGFR2, this compound disrupts the tumor's blood supply, potentially increasing the concentration and efficacy of Paclitaxel within the tumor. Moreover, inhibition of the TIE2 pathway in tumor-associated macrophages can modulate the tumor microenvironment, making cancer cells more susceptible to chemotherapy.

A study on a similar combination of a VEGFR2 inhibitor (Apatinib) and Paclitaxel in triple-negative breast cancer cells suggested a synergistic effect mediated through the PI3K/p65/Bcl-xl signaling pathway.[5] This provides a plausible hypothesis for the synergistic action of this compound and Paclitaxel.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, highlighting the superior efficacy of the combination therapy.

Table 1: In Vivo Efficacy of this compound and Paclitaxel in the PyMT Breast Cancer Model

Treatment GroupTumor Growth Inhibition (TGI)Reduction in Lung MetastasisReduction in Tumoral TIE2+ Stromal Cell Density
Paclitaxel42%Not ReportedNot Reported
This compound69%74%50%
This compound + Paclitaxel89%64%62%

Data sourced from Smith et al., Mol Cancer Ther, 2015.[1][2]

Table 2: In Vitro Synergistic Effects of a VEGFR2 Inhibitor (Apatinib) and Paclitaxel on TNBC Cells

Treatment GroupCell Viability Inhibition (IC50)Apoptosis Rate
Apatinib20 µmol/L18.02% (at 2 µmol/L)
Paclitaxel2 µmol/L27.57% (at 0.2 µmol/L)
Apatinib + PaclitaxelSynergistic Inhibition56.80% (at 2 µmol/L Apatinib + 0.2 µmol/L Paclitaxel)

Data from a study on Apatinib and Paclitaxel, serving as a surrogate for in vitro effects of a VEGFR inhibitor and Paclitaxel combination. Sourced from Chen et al., Ann Transl Med, 2021.[5]

Experimental Protocols

PyMT Syngeneic Breast Cancer Mouse Model

Female FVB/NJ mice were implanted in the fourth mammary fat pad with one million cells dissociated from tumor fragments from MMTV-PyMT donor mice. Treatments began when the mean tumor burden reached approximately 843 milligrams. The mice were divided into four groups (n=10/group) and treated for 3 weeks as follows:

  • Vehicle Group: Control vehicle administered.

  • Paclitaxel Group: 10 mg/kg administered intravenously every 5 days.

  • This compound Group: 15 mg/kg administered orally twice daily.

  • Combination Group: Paclitaxel (10 mg/kg i.v. every 5 days) and this compound (15 mg/kg orally twice daily).

Primary tumor volume was measured regularly, and at the end of the study, primary tumors and lungs were collected for analysis of TIE2+ stromal cell density and lung metastases, respectively.[1][2]

In Vitro Cell Viability and Apoptosis Assays (Apatinib and Paclitaxel)

The human triple-negative breast cancer cell line MDA-MB-468 was used.

  • Cell Viability (MTT Assay): Cells were seeded in 96-well plates and treated with varying concentrations of Apatinib, Paclitaxel, or the combination for 72 hours. Cell viability was determined using the MTT assay.

  • Apoptosis (Flow Cytometry): Cells were treated with the respective drugs for 48 hours. The percentage of apoptotic cells was quantified by flow cytometry using Annexin V-FITC and propidium iodide staining.[5]

Visualizing the Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflow.

Synergistic_Mechanism cluster_this compound This compound cluster_Paclitaxel Paclitaxel cluster_Cellular_Effects Cellular Effects cluster_Synergy Synergistic Effect This compound This compound MET MET This compound->MET inhibits TIE2 TIE2 This compound->TIE2 inhibits VEGFR2 VEGFR2 This compound->VEGFR2 inhibits Tumor_Growth Tumor_Growth MET->Tumor_Growth promotes Metastasis Metastasis MET->Metastasis promotes TIE2->Tumor_Growth promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubules->Cell_Cycle_Arrest induces Apoptosis Apoptosis Microtubules->Apoptosis induces Synergy Synergy Angiogenesis->Synergy Tumor_Growth->Synergy Metastasis->Synergy Cell_Cycle_Arrest->Synergy Apoptosis->Synergy Synergy->Tumor_Growth Enhanced Inhibition Synergy->Metastasis Enhanced Inhibition Synergy->Apoptosis Enhanced Induction

Caption: Proposed synergistic mechanism of this compound and Paclitaxel in breast cancer.

Experimental_Workflow cluster_InVivo In Vivo Study (PyMT Model) cluster_InVitro In Vitro Study (Surrogate) start_invivo Implant PyMT Breast Cancer Cells treatment_invivo Treat with Vehicle, Paclitaxel, This compound, or Combination start_invivo->treatment_invivo tumor_measurement Measure Primary Tumor Growth treatment_invivo->tumor_measurement endpoint_invivo Analyze Lung Metastasis and TIE2+ Stromal Cells tumor_measurement->endpoint_invivo start_invitro Culture Breast Cancer Cell Lines treatment_invitro Treat with VEGFR Inhibitor, Paclitaxel, or Combination start_invitro->treatment_invitro viability_assay Assess Cell Viability (MTT Assay) treatment_invitro->viability_assay apoptosis_assay Measure Apoptosis (Flow Cytometry) treatment_invitro->apoptosis_assay

Caption: Experimental workflow for preclinical evaluation of drug synergy.

References

A Comparative Analysis of Altiratinib and Foretinib for the Treatment of MET-Amplified Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The MET proto-oncogene, encoding the mesenchymal-epithelial transition factor receptor tyrosine kinase, is a critical driver in the pathogenesis of various human cancers. Amplification of the MET gene leads to overexpression and constitutive activation of the MET receptor, promoting tumor growth, invasion, and metastasis. This has made MET a compelling target for cancer therapy. This guide provides a detailed comparison of two multi-kinase inhibitors, altiratinib and foretinib, which have demonstrated activity against MET-amplified cancers.

Mechanism of Action and Kinase Selectivity

Both this compound and foretinib are orally bioavailable, small-molecule tyrosine kinase inhibitors (TKIs) that target the MET receptor. However, their selectivity profiles for other kinases differ, which may influence their efficacy and safety profiles.

This compound (DCC-2701) is a potent inhibitor of MET, TIE2, VEGFR2, and TRK kinases.[1][2] Its balanced inhibition of these kinases is designed to target not only the tumor cells directly but also the tumor microenvironment, including angiogenesis and mechanisms of drug resistance.[2] this compound is a type II inhibitor, binding to the inactive conformation of the kinase.[2]

Foretinib (GSK1363089) is a multi-kinase inhibitor that primarily targets MET and VEGFR2.[3][4] It also shows activity against other kinases including RON, AXL, TIE-2, and FLT3.[3] Foretinib is also a type II inhibitor that binds to the ATP-binding pocket of its target kinases.

Below is a diagram illustrating the MET signaling pathway, which is a primary target for both this compound and foretinib.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HGF HGF (Hepatocyte Growth Factor) MET_Receptor MET Receptor HGF->MET_Receptor Binds P P MET_Receptor->P Autophosphorylation GRB2 GRB2 P->GRB2 Recruits PI3K PI3K P->PI3K Activates STAT3 STAT3 P->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion Angiogenesis Angiogenesis Transcription->Angiogenesis

Figure 1. Simplified MET Signaling Pathway.

Preclinical Efficacy in MET-Amplified Cancer Models

Both this compound and foretinib have demonstrated significant preclinical activity in cancer models with MET amplification. The following tables summarize their in vitro and in vivo efficacy.

In Vitro Kinase Inhibitory Activity
Kinase TargetThis compound IC₅₀ (nM)Foretinib IC₅₀ (nM)
MET 2.7 [5]0.4 [3]
VEGFR29.2[5]0.9[3]
TIE28[5]-
FLT39.3[5]-
TrkA0.85[5]-
TrkB4.6[5]-
TrkC0.83[5]-
RON-3[3]
AXL--
Kit>10-fold selective for MET[6]Less potent[3]
PDGFRβ>50-fold selective for MET[6]Less potent[3]
Table 1: In vitro inhibitory activity (IC₅₀) of this compound and foretinib against various kinases.
In Vitro Cellular Activity in MET-Amplified Cell Lines
Cell Line (Cancer Type)This compound IC₅₀ (nM)Foretinib IC₅₀ (nM)
EBC-1 (Lung)Potent inhibition of proliferation[6]-
MKN-45 (Gastric)Potent inhibition of proliferation[6]≤60[7]
SNU-5 (Gastric)-≤60[7]
SNU620 (Gastric)-21.9[8]
Table 2: In vitro anti-proliferative activity (IC₅₀) of this compound and foretinib in MET-amplified cancer cell lines.
In Vivo Efficacy in MET-Amplified Xenograft Models
Xenograft ModelDrug and DosageOutcome
MKN-45 (Gastric)This compound (10 mg/kg, twice daily)Significant decrease in bioluminescence signal[5]
MKN-45 (Gastric)Foretinib (30-100 mg/kg, once daily)Dose-dependent tumor growth inhibition[3]
Table 3: In vivo efficacy of this compound and foretinib in a MET-amplified gastric cancer xenograft model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound and foretinib.

Cell Viability Assay (Resazurin-based)

This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[6]

  • Cell Seeding: Plate MET-amplified cancer cells (e.g., EBC-1, MKN-45) in 96-well plates at a density of 2,500-5,000 cells/well.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or foretinib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.15 mg/mL.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study

This protocol is a generalized representation based on studies with this compound and foretinib.[3][5]

  • Cell Implantation: Subcutaneously inject MET-amplified cancer cells (e.g., MKN-45) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, foretinib). Administer the drugs orally at the specified doses and schedules.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Below is a workflow diagram for a typical in vivo xenograft study.

Xenograft_Workflow Cell_Culture 1. Cell Culture (MET-amplified) Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth (to palpable size) Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (Vehicle, this compound, Foretinib) Randomization->Treatment Monitoring 6. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Figure 2. In Vivo Xenograft Study Workflow.

Summary and Conclusion

Both this compound and foretinib are potent inhibitors of the MET receptor tyrosine kinase with demonstrated preclinical activity in MET-amplified cancer models. Foretinib exhibits a lower IC₅₀ for MET in in vitro kinase assays, suggesting higher biochemical potency. However, this compound's unique "balanced" inhibition of MET, TIE2, and VEGFR2 may offer a broader therapeutic window by simultaneously targeting tumor cells and the tumor microenvironment.

The choice between these two inhibitors for further development or clinical application in MET-amplified cancers will likely depend on a variety of factors, including the specific tumor type, the presence of co-occurring mutations, and the overall safety profile of each compound. Direct head-to-head comparative studies in relevant preclinical models and ultimately in clinical trials are necessary to definitively determine the superior agent for this patient population. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.

References

A Head-to-Head Comparison of Altiratinib and Other VEGFR2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a cornerstone of anti-angiogenic strategies. This guide provides a detailed head-to-head comparison of Altiratinib (DCC-2701), a multi-targeted kinase inhibitor, with other prominent VEGFR2 inhibitors: Cabozantinib, Regorafenib, and Sunitinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.

Kinase Inhibition Profile: A Comparative Overview

This compound distinguishes itself with a "balanced" inhibition profile, potently targeting not only VEGFR2 but also MET and TIE2, kinases implicated in tumor progression and resistance to anti-angiogenic therapies.[1][2] This multi-targeted approach is designed to address multiple hallmarks of cancer simultaneously.[1][2] The following tables summarize the in vitro kinase inhibitory activities of this compound and its comparators against VEGFR2 and other key kinases.

Table 1: In Vitro Inhibitory Activity (IC50, nM) Against VEGFR2

InhibitorVEGFR2 IC50 (nM)Other Key Targets (IC50, nM)
This compound 9.2[3]MET (2.7), TIE2 (8.0), TRKA (0.85), TRKB (4.6), TRKC (0.83)[3][4]
Cabozantinib 0.035[5]MET (1.3), RET (5.2), AXL (7), KIT (4.6), FLT3 (11.3)[5][6]
Regorafenib 4.2[7]VEGFR1 (13), VEGFR3 (46), TIE2 (4.2-311), PDGFRβ (22), KIT (7), RET (1.5), RAF-1 (2.5)[7][8]
Sunitinib 80[9][10]PDGFRβ (2), KIT (IC50 not specified, but a target), FLT3 (30-250)[9][10]

Table 2: Selectivity Profile of this compound

KinaseSelectivity vs. MET (> fold)
FMS>10
KIT>10
ABL1>50
FYN>50
HER1 (EGFR)>50
p38α (MAPK14)>50
PDGFRα>50
PDGFRβ>50
RET>50
SRC>50
Data sourced from Smith et al., 2015.[1]

VEGFR2 Signaling Pathway

The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[11][12]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF-A VEGF-A VEGFR2_dimer VEGFR2 Dimerization & Autophosphorylation VEGF-A->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Cell_Responses Cellular Responses: - Proliferation - Migration - Survival - Permeability Akt->Cell_Responses Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses

Figure 1: Simplified VEGFR2 signaling cascade.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of VEGFR2 kinase activity.

Materials:

  • Recombinant human VEGFR2 kinase

  • Fluorescein-labeled poly-GT substrate

  • ATP

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20)

  • TR-FRET dilution buffer

  • Test inhibitors (dissolved in DMSO)

  • 384-well assay plates (low-volume, black)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test inhibitor or vehicle (DMSO in kinase reaction buffer) to the wells of the 384-well plate.

    • Add 5 µL of a solution containing the VEGFR2 enzyme and the fluorescein-labeled substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final concentrations of substrate and ATP should be at their respective Km values.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Prepare a stop/detection solution containing the terbium-labeled anti-phosphotyrosine antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well to terminate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium). The TR-FRET ratio (520/490) is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of test inhibitors start->compound_prep reaction_setup Add inhibitor, enzyme, and substrate to plate compound_prep->reaction_setup atp_addition Initiate reaction with ATP reaction_setup->atp_addition incubation1 Incubate at RT (60-90 min) atp_addition->incubation1 detection_prep Prepare stop/detection solution (Ab + EDTA) incubation1->detection_prep detection_add Add stop/detection solution to plate detection_prep->detection_add incubation2 Incubate at RT (60 min) detection_add->incubation2 read_plate Read TR-FRET signal incubation2->read_plate data_analysis Calculate IC50 values read_plate->data_analysis end_node End data_analysis->end_node

Figure 2: Workflow for a TR-FRET kinase inhibition assay.

In Vivo Tumor Xenograft Model for Angiogenesis Inhibition

This protocol describes a general procedure for evaluating the anti-angiogenic and anti-tumor efficacy of VEGFR2 inhibitors in a subcutaneous tumor xenograft model.

Materials and Animals:

  • Human tumor cell line (e.g., U87 glioblastoma, MDA-MB-231 breast cancer)

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old

  • Cell culture medium and supplements

  • Matrigel or similar basement membrane matrix (optional)

  • Test inhibitor and vehicle formulation

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen tumor cell line under standard conditions.

    • Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio.

    • Inject a defined number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle solution to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., daily). For example, Cabozantinib can be formulated in sterile water with 10 mmol/L HCl and administered via oral gavage.[8] Sunitinib can be administered at 20 mg/kg by gavage.[13]

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Pharmacodynamic and Histological Analysis:

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for phosphorylated VEGFR2).

    • The remaining tumor tissue should be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for CD31 to assess microvessel density).

Xenograft_Workflow start Start cell_culture Culture and harvest tumor cells start->cell_culture implantation Subcutaneous injection of cells into mice cell_culture->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer inhibitor or vehicle randomization->treatment monitoring Measure tumor volume and body weight treatment->monitoring endpoint Euthanize mice and excise tumors monitoring->endpoint analysis Pharmacodynamic and histological analysis endpoint->analysis end_node End analysis->end_node

Figure 3: Workflow for an in vivo tumor xenograft study.

In Vivo Efficacy and Clinical Development

Preclinical studies have demonstrated the in vivo activity of this compound. In a U87 glioblastoma xenograft model, this compound in combination with bevacizumab increased survival.[14] Furthermore, this compound has shown significant penetration of the murine blood-brain barrier, an important attribute for treating brain tumors.[14]

Cabozantinib has demonstrated robust tumor growth inhibition in multiple xenograft models, associated with reduced tumor cell proliferation and decreased tumor vasculature.[8] Regorafenib has also shown potent anti-tumor and anti-metastatic activities in preclinical models of colorectal cancer.[15] Sunitinib has been shown to inhibit tumor growth, angiogenesis, and metastasis in neuroblastoma xenograft models.[13]

All four inhibitors have progressed to clinical trials, with Cabozantinib, Regorafenib, and Sunitinib being FDA-approved for various cancer indications. This compound has been evaluated in a Phase 1 clinical trial for patients with advanced solid tumors.[16]

Conclusion

This compound presents a unique kinase inhibition profile with balanced, potent activity against VEGFR2, MET, and TIE2. This contrasts with other VEGFR2 inhibitors like Cabozantinib, Regorafenib, and Sunitinib, which have their own distinct multi-targeted profiles. The choice of inhibitor for preclinical research and clinical development will depend on the specific cancer type, the underlying molecular drivers, and the potential for resistance mechanisms. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies to elucidate the optimal therapeutic application of these potent anti-angiogenic agents.

References

Altiratinib: A Balanced Kinase Inhibitor for Overcoming Tumor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Altiratinib's unique, balanced inhibition profile against MET, TIE2, and VEGFR2, showcasing its potential to address tumor growth, invasion, and drug resistance mechanisms.

In the landscape of targeted cancer therapies, the development of multi-kinase inhibitors that can simultaneously block several key oncogenic signaling pathways represents a significant advancement. This compound (DCC-2701) is a novel, orally bioavailable small molecule inhibitor designed to exhibit a balanced inhibitory profile against MET, TIE2, and VEGFR2, three receptor tyrosine kinases critically involved in tumor progression, angiogenesis, and the development of therapeutic resistance.[1] This guide provides a comprehensive comparison of this compound with other multi-kinase inhibitors, Cabozantinib and Foretinib, supported by experimental data to validate its balanced inhibition profile.

Comparative Kinase Inhibition Profile

This compound was designed to potently and selectively inhibit MET, TIE2, and VEGFR2 with comparable nanomolar efficacy.[1] This balanced inhibition is a key differentiator from other multi-kinase inhibitors where inhibition of one kinase often predominates. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Cabozantinib, and Foretinib against a panel of key kinases, demonstrating this compound's unique profile.

Kinase TargetThis compound IC50 (nM)Cabozantinib IC50 (nM)Foretinib IC50 (nM)
MET 2.7 [2]1.3 [3][4]0.4 [5]
VEGFR2 9.2 [2]0.035 [3][4][6]0.9 [5]
TIE2 8 [2]14.3 [3][4][6]-
FLT39.3[2]11.3[3][4]-
TrkA (NTRK1)0.85[2]--
TrkB (NTRK2)4.6[2]--
TrkC (NTRK3)0.83[7]--
KIT>10-fold selective for MET[7][8]4.6[3][4]-
AXL-7[3][4]-
RET>50-fold selective for MET[7][8]4[6]-
PDGFRβ>50-fold selective for MET[7][8]234-

Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

The validation of this compound's balanced inhibition profile relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Kinase Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the inhibition of kinase activity.

Materials:

  • Kinase of interest (e.g., MET, VEGFR2, TIE2)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (this compound, Cabozantinib, Foretinib)

  • LanthaScreen™ Tb-anti-pY20 antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the kinase and the fluorescein-labeled substrate to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour.[9][10]

  • Detection:

    • Add 10 µL of a solution containing the Tb-anti-pY20 antibody and EDTA in TR-FRET dilution buffer to each well to stop the kinase reaction. The final volume is 20 µL.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.[9][10][11]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium). The TR-FRET ratio (520 nm / 490 nm) is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based MET Phosphorylation Assay (ELISA)

This assay measures the inhibition of MET phosphorylation in a cellular context.

Materials:

  • Human cancer cell line with MET expression (e.g., MKN-45 gastric cancer cells)

  • Cell culture medium and supplements

  • Test compounds (this compound, Cabozantinib, Foretinib)

  • Hepatocyte Growth Factor (HGF)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching buffer

  • Blocking buffer

  • Primary antibodies: anti-phospho-MET (pY1234/1235) and anti-total-MET

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MKN-45 cells into a 96-well plate at a density of 20,000 cells per well and incubate overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 2 hours.

  • Stimulation: Stimulate the cells with HGF for 10-20 minutes to induce MET phosphorylation.[13][14]

  • Fixing and Permeabilization:

    • Discard the culture medium and wash the cells with TBS.

    • Fix the cells with Fixing Solution for 20 minutes at room temperature.[15]

    • Wash the cells and add Quenching Buffer for 20 minutes.[15]

  • Blocking and Antibody Incubation:

    • Wash the cells and add Blocking Buffer for 1 hour.[12]

    • Incubate the cells with the primary antibodies (anti-phospho-MET or anti-total-MET) overnight at 4°C.[12]

  • Detection:

    • Wash the cells and add the HRP-conjugated secondary antibody for 1 hour.[12]

    • Add TMB substrate and incubate for 30 minutes in the dark.[12]

    • Add Stop Solution to terminate the reaction.[12]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the phospho-MET signal to the total MET signal. Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow for its evaluation.

HGF_MET_Signaling HGF HGF MET MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion This compound This compound This compound->MET Inhibits

Caption: HGF/MET Signaling Pathway and Inhibition by this compound.

VEGF_VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT VascularPermeability Vascular Permeability AKT->VascularPermeability This compound This compound This compound->VEGFR2 Inhibits

Caption: VEGF/VEGFR2 Signaling Pathway and Inhibition by this compound.

ANG_TIE2_Signaling ANG1 Angiopoietin-1 TIE2 TIE2 Receptor ANG1->TIE2 Binds PI3K PI3K TIE2->PI3K AKT AKT PI3K->AKT VesselMaturation Vessel Maturation AKT->VesselMaturation VesselStability Vessel Stability AKT->VesselStability This compound This compound This compound->TIE2 Inhibits

Caption: Angiopoietin/TIE2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound, Cabozantinib, Foretinib) Biochemical_Assay Biochemical Kinase Assay (LanthaScreen™) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Phosphorylation Assay (ELISA) Compound_Synthesis->Cell_Based_Assay Data_Analysis IC50 Determination & Comparative Analysis Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Validation of Balanced Inhibition Profile Data_Analysis->Conclusion

References

Altiratinib Demonstrates Potential Efficacy in Tumors Resistant to Other MET Inhibitors Through a Multi-Targeted Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WALTHAM, MA – Preclinical data suggests that altiratinib (DCC-2701), a novel, orally bioavailable inhibitor, may offer a therapeutic advantage in tumors that have developed resistance to other MET inhibitors. By simultaneously targeting multiple key signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment, this compound presents a promising strategy to overcome known resistance mechanisms. Its "balanced" inhibition of MET, TIE2, and VEGFR2 distinguishes it from other MET-targeted therapies.[1][2][3]

Mesenchymal-epithelial transition factor (MET) is a well-established oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). While several MET tyrosine kinase inhibitors (TKIs) have shown clinical benefit, acquired resistance frequently limits their long-term efficacy. Resistance can arise from on-target secondary mutations in the MET kinase domain or off-target activation of bypass signaling pathways.[4]

This compound, a type II MET inhibitor, is designed to bind to the inactive conformation of the MET kinase, a mechanism that may allow it to overcome resistance mutations that affect the binding of type I inhibitors.[2][5] Preclinical studies have shown that this compound potently inhibits both wild-type MET and MET kinases with activating mutations in the switch region (D1228, Y1230, and M1250), which are known sites of resistance mutations to type I MET TKIs.[2][6][7]

Comparative Kinase Inhibition Profile

This compound has demonstrated potent inhibitory activity against a panel of kinases implicated in tumor progression and resistance. The following table summarizes its in vitro kinase inhibitory activity (IC50) compared to other MET inhibitors where data is available.

Kinase TargetThis compound (IC50, nM)Crizotinib (IC50, nM)Cabozantinib (IC50, nM)Tepotinib (IC50, nM)
MET (wild-type) 2.7[2]~8-2042.2
MET (mutant)
D1228N1.3[8]Resistant[6]Active (Type II)[9]-
Y1230C1.2[8]ResistantActive (Type II)[9]-
M1250T6.0---
VEGFR2 9.2[2]240.035-
TIE2 8.0[2]-1.4-
TRKA 0.85[2]---
TRKB 4.6[2]---
TRKC 0.83[2]---

Overcoming Microenvironment-Mediated Resistance

A key differentiator of this compound is its balanced inhibition of MET, TIE2, and VEGFR2.[1][2][3] This multi-targeted approach is designed to counteract the complex interplay within the tumor microenvironment that contributes to drug resistance. Activation of the HGF/MET, VEGF/VEGFR2, and Angiopoietin/TIE2 pathways are all implicated in tumor angiogenesis and evasive resistance to anti-angiogenic therapies.[2] By inhibiting these pathways simultaneously, this compound may offer a more durable anti-tumor response.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Recombinant human kinase domains were used to assess the inhibitory activity of this compound. The assays were performed by Reaction Biology Corporation. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined from dose-response curves.

Cellular Phosphorylation Assays

Human cancer cell lines, such as EBC-1 (NSCLC, MET amplified) and MKN-45 (gastric cancer, MET amplified), were cultured in appropriate media.[2] Cells were treated with varying concentrations of this compound for a specified period (e.g., 2-4 hours) before stimulation with a ligand like Hepatocyte Growth Factor (HGF) where applicable (e.g., in HUVEC cells).[2] The phosphorylation status of target proteins (e.g., p-MET) was determined using enzyme-linked immunosorbent assays (ELISA) or Western blotting.

Cell Proliferation Assays

Cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations. Cell viability was assessed after a 72-hour incubation period using a resazurin-based assay, which measures metabolic activity.[10]

In Vivo Tumor Xenograft Studies

Human tumor cells (e.g., MKN-45) were implanted subcutaneously into immunocompromised mice.[10] Once tumors reached a specified volume (e.g., 100-200 mm³), mice were randomized into treatment and control groups.[11][12][13] this compound was administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers. Pharmacodynamic assessments, such as inhibition of MET phosphorylation in tumor tissue, were also performed at various time points after dosing.[10]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the key signaling pathways targeted by this compound and the mechanisms of resistance to other MET inhibitors.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_receptor MET Receptor HGF->MET_receptor binds RAS RAS MET_receptor->RAS activates PI3K PI3K MET_receptor->PI3K activates STAT3 STAT3 MET_receptor->STAT3 activates RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion STAT3->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation This compound This compound This compound->MET_receptor inhibits

Figure 1: Simplified MET signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to Type I MET Inhibitors cluster_bypass Bypass Pathways OnTarget On-Target Resistance (MET Kinase Domain Mutations) e.g., D1228N, Y1230C MET_Receptor MET Receptor OnTarget->MET_Receptor alters OffTarget Off-Target Resistance (Bypass Pathway Activation) EGFR EGFR Signaling OffTarget->EGFR leads to KRAS KRAS Activation OffTarget->KRAS leads to Other Other RTKs OffTarget->Other leads to Tumor_Progression Tumor Progression EGFR->Tumor_Progression KRAS->Tumor_Progression Other->Tumor_Progression TypeI_Inhibitor Type I MET Inhibitor (e.g., Crizotinib) TypeI_Inhibitor->MET_Receptor ineffective against MET_Receptor->Tumor_Progression This compound This compound (Type II Inhibitor) This compound->MET_Receptor potentially effective against mutated MET

Figure 2: Overview of resistance mechanisms to Type I MET inhibitors and the potential role of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Recombinant Kinase Assays (IC50 Determination) Cell_Assay Cell-Based Assays (p-MET, Proliferation) Kinase_Assay->Cell_Assay Xenograft Tumor Xenograft Model (e.g., MKN-45 in nude mice) Cell_Assay->Xenograft Treatment Oral Administration of this compound Xenograft->Treatment Measurement Tumor Volume Measurement Treatment->Measurement PD_Analysis Pharmacodynamic Analysis (p-MET in tumors) Measurement->PD_Analysis End Efficacy & PD Data PD_Analysis->End Start Start Start->Kinase_Assay

Figure 3: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound's unique, balanced inhibition of MET, TIE2, and VEGFR2, combined with its activity as a type II MET inhibitor, provides a strong rationale for its potential efficacy in tumors resistant to other MET-targeted therapies. While direct comparative preclinical studies in resistant models are limited, the available data on its inhibitory profile against known resistance mutations are encouraging. Further clinical investigation is warranted to fully elucidate the role of this compound in the treatment of MET-driven cancers, particularly in the resistance setting.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Altiratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of Altiratinib, an investigational tyrosine kinase inhibitor. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and development settings.

This compound is classified with specific health hazards, including skin and eye irritation, respiratory and skin sensitization, and suspected mutagenicity and reproductive toxicity.[1] It is also recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, meticulous handling and disposal are paramount.

Core Disposal Principles

The primary directive for the disposal of this compound is to conduct it in accordance with all prevailing country, federal, state, and local regulations.[1][2][3] It is the responsibility of the waste generator to properly characterize all waste materials and ensure complete and accurate classification.[4]

Personal Protective Equipment (PPE) During Disposal

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shields.[2]Protects against splashes and dust.
Hand Protection Protective gloves tested for use with chemotherapy drugs.[2][5]Prevents skin contact and absorption. Double gloving is recommended if there is a potential for splashing.[5]
Body Protection Impervious clothing, such as a lab coat.[2]Protects against contamination of personal clothing.
Respiratory Protection A suitable respirator should be worn when ventilation is inadequate or when handling powders to avoid inhalation of dust.[2][6]Prevents respiratory tract irritation and sensitization.[1]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the segregation, decontamination, and disposal of various waste streams contaminated with this compound.

1. Waste Segregation at the Point of Generation:

  • Solid Waste:

    • Place all contaminated solid waste, including gloves, disposable lab coats, bench paper, and empty vials, into a designated, clearly labeled hazardous waste container.[6] This container should be sealable and puncture-resistant.

    • Cytotoxic waste should be segregated and double-bagged before being placed in a specifically labeled cytotoxic waste container with a sealable lid.[7]

  • Liquid Waste:

    • Collect all contaminated liquid waste, such as unused media or solutions containing this compound, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Avoid mixing this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Dispose of all contaminated sharps, including needles and syringes, in a designated, puncture-proof sharps container that is clearly labeled as containing hazardous drug waste.

2. Decontamination of Work Surfaces and Equipment:

  • Following any handling or disposal activities, thoroughly decontaminate all work surfaces and non-disposable equipment.

  • Use a suitable decontamination solution, such as scrubbing with alcohol, to clean all potentially contaminated areas.[2]

  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.

3. Preparation for Final Disposal:

  • Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound," "Cytotoxic Waste"), accumulation start date, and any other information required by your institution's environmental health and safety (EHS) department.

  • Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[8]

4. Final Disposal:

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[4]

  • The recommended method for the destruction of pharmaceutical waste is high-temperature incineration.[9]

  • Do not dispose of this compound or its containers in household garbage or down the sewer.[4][9]

Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Secure the Area: Evacuate all non-essential personnel from the spill area.[2][6]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed above.[2]

  • Contain the Spill:

    • For liquid spills: Absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[2]

    • For solid spills: Carefully vacuum or sweep up the material and place it in a designated, labeled waste container.[6] Avoid generating dust.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[2]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

Altiratinib_Disposal_Workflow This compound Waste Disposal Workflow start Waste Generation (this compound Contaminated Material) is_sharp Is the waste a sharp? start->is_sharp sharps_container Place in designated hazardous sharps container is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No seal_label Securely seal and label all waste containers sharps_container->seal_label liquid_container Collect in a dedicated, leak-proof hazardous liquid waste container is_liquid->liquid_container Yes solid_container Place in a designated, double-bagged hazardous solid waste container is_liquid->solid_container No (Solid) liquid_container->seal_label solid_container->seal_label storage Store in a designated, secure, and well-ventilated area seal_label->storage contact_ehs Contact EHS or licensed waste disposal service for pickup storage->contact_ehs end_point Proper Disposal (High-Temperature Incineration) contact_ehs->end_point

Caption: Workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Altiratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Altiratinib in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent multi-targeted kinase inhibitor. According to available Safety Data Sheets (SDS), it presents several hazards:

  • Health Hazards: May cause skin irritation, allergic skin reactions, and serious eye damage. It is suspected of causing genetic defects, damaging fertility or the unborn child, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It can also cause damage to organs and is harmful if swallowed.[1][2]

  • Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[1][2]

Due to these potential hazards, a comprehensive PPE strategy is mandatory.

Required Personal Protective Equipment

A risk assessment should always be conducted prior to handling this compound. The following PPE is required as a minimum:

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves. Inner glove should be tucked under the gown cuff and the outer glove should be worn over the gown cuff. Recommended thickness: 4-8 mil.To protect against skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical safety goggles with side shields.To protect eyes from splashes or airborne particles of the compound.
Body Protection A disposable, solid-front, back-closure chemotherapy gown made of a low-lint, impervious material.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.To protect against inhalation of fine dust or aerosols, especially when handling the powdered form of the compound.[2]
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear.

Operational Procedures for Safe Handling

Preparation and Weighing
  • All handling of this compound powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize the risk of inhalation and environmental contamination.

  • Before starting work, decontaminate the work surface of the BSC.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • When weighing, use a "weigh-in-weigh-out" method to minimize the amount of powder handled openly.

  • Handle the compound gently to avoid creating dust.

Dissolving the Compound
  • When dissolving this compound, add the solvent slowly to the powder to avoid splashing.

  • Cap the vial or tube securely and vortex or sonicate as required within the containment hood.

Experimental Use
  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, date, and appropriate hazard symbols.

  • When transferring solutions, use a closed-system transfer device (CSTD) where feasible to minimize the risk of spills and aerosol generation.

  • All procedures involving cell culture or animal administration should be performed within a BSC or an appropriate containment enclosure.

Emergency Procedures

Spill Cleanup

In the event of a spill, follow these steps immediately:

  • Alert others: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don appropriate PPE: If not already wearing it, don the full PPE as described in Section 1.1.

  • Contain the spill:

    • For powder spills: Gently cover the spill with absorbent pads or granules to prevent aerosolization. DO NOT dry sweep.

    • For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inwards.

  • Decontaminate the area:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using forceps and place them into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating agent (e.g., a surface-safe deactivating solution or 10% bleach solution followed by a neutralizing agent like sodium thiosulfate), followed by a detergent and water.

    • Wipe the area from the least contaminated to the most contaminated.

  • Dispose of waste: All contaminated materials, including the PPE worn during cleanup, must be disposed of as hazardous chemical waste.

  • Report the incident: Report the spill to the laboratory supervisor and the institutional safety office.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, and other disposable materials. Collect this waste in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

This compound Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of multiple receptor tyrosine kinases, including MET, TIE2, VEGFR2, and Trk kinases.[3][4][5] It exerts its effect by binding to the "switch control pocket" of these kinases, which stabilizes an inactive conformation and blocks downstream signaling.[4][5] This inhibition disrupts key cellular processes involved in cancer progression, such as tumor growth, invasion, angiogenesis, and the development of drug resistance.[4][5]

Inhibitory Concentrations (IC50) of this compound
Target KinaseIC50 (nM)
MET2.7
TIE28
VEGFR29.2
FLT39.3
TrkA (Trk1)0.85
TrkB (Trk2)4.6
TrkC (Trk3)0.83

Data sourced from MedChemExpress.

Altiratinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_this compound cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes HGF HGF MET MET HGF->MET Angiopoietins Angiopoietins TIE2 TIE2 Angiopoietins->TIE2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Neurotrophins Neurotrophins Trk Trk Neurotrophins->Trk PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK TIE2->PI3K_AKT VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK PLCg PLCγ Pathway VEGFR2->PLCg Trk->PI3K_AKT Trk->RAS_MAPK Trk->PLCg This compound This compound This compound->MET This compound->TIE2 This compound->VEGFR2 This compound->Trk Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis Migration Cell Migration PLCg->Migration PLCg->Angiogenesis

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Workflow for Handling this compound

Altiratinib_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don full PPE B Prepare and decontaminate BSC A->B C Weigh this compound powder inside BSC B->C D Dissolve in appropriate solvent C->D E Perform experiment (e.g., cell treatment) D->E F Incubate as required E->F G Decontaminate work surfaces and equipment F->G H Dispose of all contaminated waste as hazardous G->H I Doff PPE in correct order H->I J Wash hands thoroughly I->J

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.